Luxeptinib
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[3-fluoro-4-[7-(5-methyl-1H-imidazol-2-yl)-1-oxo-2,3-dihydroisoindol-4-yl]phenyl]-3-(2,4,6-trifluorophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17F4N5O2/c1-11-9-30-23(32-11)16-5-4-14(17-10-31-24(35)21(16)17)15-3-2-13(8-18(15)27)33-25(36)34-22-19(28)6-12(26)7-20(22)29/h2-9H,10H2,1H3,(H,30,32)(H,31,35)(H2,33,34,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWHHJYUHCZWSLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N1)C2=C3C(=C(C=C2)C4=C(C=C(C=C4)NC(=O)NC5=C(C=C(C=C5F)F)F)F)CNC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17F4N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1616428-23-9 | |
| Record name | Luxeptinib [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1616428239 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LUXEPTINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TQ6PBX1JU0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Luxeptinib's Mechanism of Action in Acute Myeloid Leukemia (AML) Cell Lines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of Luxeptinib (formerly CG-806), a potent, orally bioavailable, multi-kinase inhibitor, in acute myeloid leukemia (AML) cell lines. This compound is currently under investigation in clinical trials for relapsed or refractory AML and B-cell malignancies.[1][2] This document synthesizes preclinical data, focusing on its molecular targets, effects on signaling pathways, and induction of anti-leukemic activity.
Core Mechanism of Action: Multi-Kinase Inhibition
This compound exerts its anti-leukemic effects through the simultaneous inhibition of several key kinases implicated in AML pathogenesis. Its primary targets include FMS-like tyrosine kinase 3 (FLT3), Bruton's tyrosine kinase (BTK), and Aurora kinases.[3][4] This multi-targeted approach allows this compound to be effective against AML cells with various genetic backgrounds, including those with and without FLT3 mutations.
Inhibition of FLT3 Signaling
Mutations in the FLT3 gene, particularly internal tandem duplications (FLT3-ITD), are among the most common genetic alterations in AML and are associated with a poor prognosis.[3][5] this compound potently inhibits both wild-type (WT) and various mutant forms of FLT3, including ITD, tyrosine kinase domain (TKD), and gatekeeper mutations, with IC50 values in the picomolar to low nanomolar range.[5][6] By inhibiting FLT3, this compound blocks the downstream signaling pathways that drive leukemic cell proliferation and survival, including the STAT5 and MAPK/ERK pathways.[3][7] This leads to a reduction in the phosphorylation of these key downstream effectors.[3]
Targeting BTK and Aurora Kinases
In addition to its potent activity against FLT3, this compound also targets BTK and Aurora kinases. The inhibition of these kinases contributes to its broad anti-leukemic activity, particularly in FLT3-WT AML cells.[3] In FLT3-mutant cells, the co-inhibition of FLT3 and BTK can lead to synergistic pro-apoptotic effects.[3]
Cellular Effects in AML Cell Lines
The multi-kinase inhibitory action of this compound translates into significant anti-leukemic effects in AML cell lines, including the induction of cell cycle arrest and apoptosis.
Cell Cycle Arrest
The effect of this compound on the cell cycle is dependent on the FLT3 mutational status of the AML cells. In FLT3-mutant AML cell lines, this compound treatment leads to a G1 phase blockage.[3] Conversely, in FLT3-WT AML cell lines, it induces a G2/M phase arrest.[3]
Induction of Apoptosis
This compound is a potent inducer of apoptosis in AML cells.[6] Evidence of apoptosis following this compound treatment includes the cleavage of poly (ADP-ribose) polymerase (PARP), a key marker of programmed cell death.[3]
Quantitative Data: Potency of this compound
The following tables summarize the quantitative data on the potency of this compound against various kinases and AML cell lines.
Table 1: Potency of this compound Against Key Kinases [3]
| Kinase | IC50 (nmol/L) |
| FLT3-WT | 8.7 |
| FLT3-ITD | 0.8 |
Table 2: Binding Affinity of this compound to FLT3 Variants [3]
| FLT3 Protein (fragment) | Kd (nmol/L) |
| FLT3-WT | 0.24 |
| FLT3-ITD | 3.1 |
| FLT3 D835Y (TKD) | 4.2 |
Table 3: Antiproliferative Potency of this compound in Human Myeloid Cell Lines [3]
| Cell Line | FLT3 Status | Mean IC50 (nmol/L) |
| EOL-1 | WT | 0.045 |
| MV4-11 | FLT3-ITD | 0.5 |
| MOLM-13 | FLT3-ITD | 0.3 |
| MOLM-14 | FLT3-ITD | 0.4 |
Table 4: IC50 Values of this compound in Ba/F3 Cells Transfected with FLT3 Variants [3]
| FLT3 Variant | IC50 (nmol/L) |
| FLT3-ITD | 1 ± 0.2 |
| FLT3 D835Y | 3 ± 0.5 |
| FLT3-ITD + D835Y | 2 ± 0.4 |
| FLT3-ITD + F691L | 1 ± 0.3 |
Experimental Protocols
Detailed methodologies for the key experiments cited in the preclinical evaluation of this compound are provided below.
Cell Lines and Antiproliferative Assays
-
Cell Lines: Human AML cell lines (EOL-1, MV4-11, MOLM-13, MOLM-14) were obtained from ATCC or DSMZ. Murine Ba/F3 cells were engineered to express various human FLT3 mutants.[3]
-
Antiproliferative Assay: Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) after 72 hours of drug exposure. Luminescence was measured using a microplate reader. IC50 values were calculated using non-linear regression analysis.
Western Blot Analysis of Kinase Inhibition
-
Cell Treatment and Lysis: AML cells were treated with DMSO (vehicle) or varying concentrations of this compound for 1 or 24 hours. After treatment, cells were harvested and lysed in a buffer containing protease and phosphatase inhibitors.[3]
-
Protein Quantification: Protein concentration in the cell lysates was determined using a BCA protein assay kit (Thermo Fisher Scientific).
-
SDS-PAGE and Western Blotting: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Membranes were blocked and then incubated with primary antibodies overnight at 4°C. The following primary antibodies from Cell Signaling Technology were used: phospho-FLT3 (pY589/591), total FLT3, phospho-STAT5 (pY694), total STAT5, phospho-ERK1/2 (pT202/Y204), total ERK1/2, and PARP.[3]
-
Detection: After washing, membranes were incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Apoptosis Assay
-
Annexin V-FITC/Propidium Iodide (PI) Staining: Apoptosis was quantified by flow cytometry using an Annexin V-FITC Apoptosis Detection Kit (BD Biosciences). Cells were treated with this compound for the indicated times, then washed and resuspended in binding buffer. Annexin V-FITC and PI were added, and the cells were analyzed on a flow cytometer. The percentage of apoptotic cells (Annexin V-positive) was determined.
Cell Cycle Analysis
-
Cell Fixation: AML cells were treated with this compound for 24 hours. Cells were then harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.
-
Staining and Analysis: Fixed cells were washed and then stained with a solution containing propidium iodide (PI) and RNase A. The DNA content of the cells was analyzed by flow cytometry. The percentage of cells in the G1, S, and G2/M phases of the cell cycle was determined using cell cycle analysis software.
Visualizations: Signaling Pathways and Experimental Workflow
The following diagrams were generated using Graphviz (DOT language) to illustrate the key signaling pathways affected by this compound and a typical experimental workflow.
Caption: this compound inhibits FLT3 signaling in AML cells.
References
- 1. This compound for AML :: Aptose Biosciences Inc. (APS) [aptose.com]
- 2. This compound Preclinical Data Extend Potential Applications from Oncology to Inflammation :: Aptose Biosciences Inc. (APS) [aptose.com]
- 3. This compound (CG-806) Targets FLT3 and Clusters of Kinases Operative in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound (CG-806) Targets FLT3 and Clusters of Kinases Operative in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound for Myeloid Tumors :: Aptose Biosciences Inc. (APS) [aptose.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Adaptation to TKI treatment reactivates ERK signaling in tyrosine kinase-driven leukemias and other malignancies - PMC [pmc.ncbi.nlm.nih.gov]
The Dual Inhibition of FLT3 and BTK by Luxeptinib (CG-806): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Luxeptinib (formerly CG-806) is a potent, orally bioavailable, non-covalent dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and Bruton's tyrosine kinase (BTK).[1] This technical guide provides an in-depth overview of the mechanism of action, preclinical efficacy, and the experimental methodologies used to characterize this compound's activity against these two critical targets in hematologic malignancies.
Mutations in the FLT3 receptor are among the most common genetic alterations in acute myeloid leukemia (AML), leading to constitutive activation of downstream signaling pathways that promote cell proliferation and survival.[2] Similarly, BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is crucial for the survival and proliferation of malignant B-cells in diseases such as chronic lymphocytic leukemia (CLL).[1] By simultaneously targeting both FLT3 and BTK, this compound offers a promising therapeutic strategy for treating a range of hematologic cancers, including those with resistance to other targeted therapies.
Core Mechanism: Dual FLT3 and BTK Inhibition
This compound exerts its anti-cancer effects by potently and simultaneously inhibiting the kinase activity of both FLT3 and BTK. This dual inhibition disrupts key signaling pathways essential for the survival and proliferation of malignant cells.
FLT3 Inhibition in Acute Myeloid Leukemia (AML)
In AML, activating mutations of FLT3, such as internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, lead to ligand-independent dimerization and constitutive activation of the receptor. This results in the aberrant activation of multiple downstream signaling pathways, including RAS/MAPK, PI3K/AKT, and STAT5, which collectively drive leukemic cell proliferation and inhibit apoptosis. This compound has demonstrated potent inhibition of both wild-type and various mutant forms of FLT3, including ITD, TKD, and gatekeeper mutations that confer resistance to other FLT3 inhibitors.[3][4][5]
BTK Inhibition in B-Cell Malignancies
In B-cell malignancies like CLL, the B-cell receptor (BCR) pathway is often constitutively active, promoting cell survival and proliferation. BTK is a critical downstream mediator in this pathway. Upon BCR activation, BTK is phosphorylated and, in turn, activates downstream effectors such as PLCγ2, leading to the activation of NF-κB and other pro-survival signals. This compound effectively inhibits BTK, thereby blocking these crucial survival signals in malignant B-cells.[1]
Quantitative Data: Potency and Efficacy
The following tables summarize the in vitro and ex vivo potency of this compound against FLT3, BTK, and various leukemia cell lines.
Table 1: In Vitro Kinase Inhibition
| Kinase Target | IC50 (nM) |
| FLT3-WT | 8.7[3] |
| FLT3-ITD | 0.8[3] |
| FLT3-D835Y (TKD) | 4.2 (Kd)[3] |
| FLT3-ITD + D835Y | 1.0 ± 0.2 (in Ba/F3 cells)[3] |
| FLT3-ITD + F691L | 1.0 ± 0.2 (in Ba/F3 cells)[3] |
| BTK | 5.0[6] |
Table 2: Anti-proliferative Activity in Cell Lines
| Cell Line | Disease | FLT3 Status | IC50 (nM) |
| MV4-11 | AML | FLT3-ITD | 1.0 ± 0.2[3] |
| MOLM-13 | AML | FLT3-ITD | - |
| EOL-1 | AML | WT | 0.045[3] |
| MEC-1 | CLL | - | 32[1] |
Table 3: Ex Vivo Activity in Primary Patient Samples
| Disease | FLT3 Status | Median IC50 (µM) |
| AML | WT | 0.187[7] |
| AML | FLT3-ITD | 0.018[7] |
| AML | FLT3-TKD | 0.023[7] |
| CLL | - | 0.114[7] |
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the FLT3 and BTK signaling pathways and the points of inhibition by this compound.
Caption: FLT3 Signaling Pathway and Inhibition by this compound.
Caption: BTK Signaling Pathway and Inhibition by this compound.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro Kinase Assays
1. LanthaScreen™ Eu Kinase Binding Assay (for FLT3)
This assay measures the binding and displacement of a fluorescently labeled tracer to the kinase.
-
Materials:
-
Recombinant FLT3 enzyme
-
LanthaScreen™ Eu-anti-tag antibody
-
Alexa Fluor™ 647-labeled tracer
-
Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compound (this compound) dilutions
-
384-well plate
-
-
Protocol:
-
Prepare a 3X solution of the test compound in Kinase Buffer A.
-
Prepare a 3X mixture of FLT3 enzyme and Eu-anti-tag antibody in Kinase Buffer A.
-
Prepare a 3X solution of the Alexa Fluor™ 647-labeled tracer in Kinase Buffer A.
-
In a 384-well plate, add 5 µL of the 3X test compound solution.
-
Add 5 µL of the 3X enzyme/antibody mixture.
-
Add 5 µL of the 3X tracer solution to initiate the reaction.
-
Incubate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET compatible plate reader, measuring emission at 665 nm and 615 nm.
-
Calculate the emission ratio (665 nm / 615 nm) and determine IC50 values from the dose-response curve.
-
2. ADP-Glo™ Kinase Assay (for BTK)
This luminescent assay measures the amount of ADP produced during the kinase reaction.
-
Materials:
-
Recombinant BTK enzyme
-
Substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
BTK Kinase Buffer (40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2, 50μM DTT)[3]
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Test compound (this compound) dilutions
-
96-well plate
-
-
Protocol:
-
In a 96-well plate, add 1 µL of test compound dilution.
-
Add 2 µL of BTK enzyme solution.
-
Add 2 µL of substrate/ATP mixture to initiate the kinase reaction.
-
Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete remaining ATP. Incubate at room temperature for 40 minutes.[3]
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.[3]
-
Measure luminescence using a plate reader.
-
Determine IC50 values from the dose-response curve.
-
Cell-Based Assays
1. Cell Viability (MTS) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of viability.
-
Materials:
-
AML or CLL cell lines (e.g., MV4-11, MEC-1)
-
Complete culture medium
-
Test compound (this compound) dilutions
-
MTS reagent
-
96-well plate
-
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Incubate for 24 hours to allow cells to adhere and stabilize.
-
Add serial dilutions of this compound to the wells.
-
Incubate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine IC50 values.
-
2. Ba/F3 Cell Proliferation Assay
This assay utilizes the IL-3 dependent Ba/F3 pro-B cell line engineered to express a constitutively active kinase, rendering them IL-3 independent.
-
Materials:
-
Ba/F3 cells stably expressing FLT3-ITD or other mutants
-
RPMI-1640 medium with 10% FBS
-
Test compound (this compound) dilutions
-
96-well plate
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
-
Protocol:
-
Wash Ba/F3-FLT3 mutant cells to remove IL-3 and resuspend in IL-3-free medium.
-
Seed cells in a 96-well plate at a density of ~5,000 cells/well.
-
Add serial dilutions of this compound.
-
Incubate for 48-72 hours at 37°C.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measure luminescence to determine the number of viable cells.
-
Calculate the inhibition of proliferation and determine IC50 values.
-
In Vivo Xenograft Model
MV4-11 AML Xenograft Model
This model is used to evaluate the in vivo anti-tumor activity of this compound.
-
Materials:
-
MV4-11 human AML cell line
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
Matrigel
-
This compound formulation for oral gavage
-
-
Protocol:
-
Subcutaneously inject a suspension of MV4-11 cells (e.g., 5 x 10^6 cells) mixed with Matrigel into the flank of the mice.[3]
-
Monitor tumor growth regularly by caliper measurements. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
Administer this compound or vehicle control orally (gavage) at the specified dose and schedule (e.g., twice daily).
-
Continue treatment for a defined period (e.g., 28 days).
-
Monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).
-
Experimental Workflows
The following diagrams illustrate the general workflows for the key experimental procedures.
Caption: General Workflow for In Vitro Kinase Assays.
Caption: General Workflow for Cell Viability Assays.
Caption: General Workflow for In Vivo Xenograft Studies.
Conclusion
This compound (CG-806) is a potent dual inhibitor of FLT3 and BTK, demonstrating significant preclinical activity against malignant cells in both AML and B-cell malignancies. Its ability to target wild-type and multiple mutant forms of FLT3, including those conferring resistance to other inhibitors, highlights its potential as a valuable therapeutic agent. The data and protocols presented in this guide provide a comprehensive technical overview for researchers and drug development professionals working on novel therapies for hematologic cancers.
References
- 1. promega.com [promega.com]
- 2. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 3. promega.com [promega.com]
- 4. A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
The Pivotal Role of Non-Covalent Inhibition in Luxeptinib's Kinase Selectivity and Anti-Cancer Profile
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Luxeptinib (also known as CG-806) is a potent, orally bioavailable, first-in-class kinase inhibitor that has demonstrated significant promise in preclinical and clinical studies for the treatment of various hematologic malignancies. A defining characteristic of this compound's molecular profile is its non-covalent, reversible mechanism of action. This attribute allows it to effectively inhibit a unique cluster of kinases, including key drivers of cancer cell proliferation and survival, while sparing others that are often associated with toxicity. This guide provides a comprehensive overview of the role of non-covalent inhibition in shaping this compound's therapeutic profile, supported by quantitative data, detailed experimental methodologies, and visual representations of its mechanism and the experimental workflows used for its characterization.
The Significance of Non-Covalent Inhibition
Unlike covalent kinase inhibitors that form a permanent bond with their target, typically a cysteine residue near the ATP-binding pocket, this compound's reversible binding offers several key advantages. Covalent inhibitors can be rendered ineffective by mutations in this cysteine residue, a common mechanism of acquired resistance. This compound, by not relying on this interaction, maintains its inhibitory activity against both wild-type and mutant forms of its target kinases, such as Bruton's tyrosine kinase (BTK) with the C481S mutation.[1]
Furthermore, the non-covalent nature of this compound contributes to its distinct selectivity profile. It potently inhibits clusters of related kinases that are critical for cancer cell signaling, including FMS-like tyrosine kinase 3 (FLT3) and BTK, as well as other kinases involved in oncogenic rescue pathways.[2][3] This multi-pronged attack on cancer cell signaling pathways may contribute to its robust anti-leukemic activity.[3][4] Importantly, this compound spares kinases whose inhibition is linked to adverse events, such as the TEC, EGFR, and ErbB2 kinases.[1]
Quantitative Analysis of this compound's Kinase Inhibition
The potency and selectivity of this compound have been extensively characterized through various in vitro assays. The following tables summarize the key quantitative data, including half-maximal inhibitory concentrations (IC50) and dissociation constants (Kd), against a panel of wild-type and mutant kinases, as well as its anti-proliferative activity in cancer cell lines.
Table 1: In Vitro Kinase Inhibition Profile of this compound
| Kinase Target | IC50 (nM) | Kd (nM) | Assay Platform |
| FLT3 Wild-Type | 8.7 | 0.24 | Reaction Biology / DiscoverX |
| FLT3-ITD | 0.8 | 3.1 | Reaction Biology / DiscoverX |
| FLT3 D835Y | 6 | 4.2 | Reaction Biology / DiscoverX |
| FLT3-ITD + F691L | 1 | Not Reported | Reaction Biology |
| BTK Wild-Type | Not Reported | Not Reported | - |
| BTK C481S | Not Reported | Not Reported | - |
| SYK | 59 | 180 | Carna Biosciences / DiscoverX |
| LYN | Not Reported | Not Reported | - |
| SRC | Not Reported | Not Reported | - |
| TEC | 139 | Not Reported | Reaction Biology |
| EGFR | >1,000 | Not Reported | Reaction Biology |
Data compiled from multiple sources, including enzymatic and binding assays.[2][4][5]
Table 2: Anti-Proliferative Activity of this compound in Hematologic Malignancy Cell Lines
| Cell Line | Cancer Type | Key Mutations | IC50 (nM) |
| MV4-11 | Acute Myeloid Leukemia | FLT3-ITD | 0.238 |
| MOLM-13 | Acute Myeloid Leukemia | FLT3-ITD | Not Reported |
| EOL-1 | Eosinophilic Leukemia | FIP1L1-PDGFRA | 0.045 |
| MEC-1 | Chronic Lymphocytic Leukemia | - | 32 |
Data from cell viability assays.[4][6]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways targeted by this compound and the general workflows of the experiments used to characterize its activity.
References
- 1. Mobility Shift Assay(MSA)/IMAP™ Kinase Assay ALL Targets - Carna Biosciences, Inc. [carnabio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubcompare.ai [pubcompare.ai]
- 4. reactionbiology.com [reactionbiology.com]
- 5. This compound (CG-806) Targets FLT3 and Clusters of Kinases Operative in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. carnabio.com [carnabio.com]
Investigating Luxeptinib's Effect on Downstream Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Luxeptinib (also known as CG-806) is a potent, orally available, non-covalent inhibitor of FMS-like tyrosine kinase 3 (FLT3) and Bruton's tyrosine kinase (BTK).[1] Its dual-action mechanism allows it to target key signaling pathways implicated in the pathogenesis of various hematologic malignancies, including acute myeloid leukemia (AML) and B-cell cancers. This technical guide provides an in-depth overview of this compound's effects on downstream signaling pathways, supported by quantitative data, detailed experimental protocols, and visual representations of the molecular cascades involved.
Data Presentation: Kinase Inhibition Profile and Cellular Activity
This compound has demonstrated potent inhibitory activity against wild-type and various mutant forms of FLT3, as well as key kinases in the B-cell receptor (BCR) signaling pathway.[2][3][4][5][6] The following tables summarize the quantitative data on this compound's inhibitory concentrations (IC50) and binding affinities (Kd).
| Kinase Target | IC50 (nM) | Notes |
| FLT3-WT | 8.7 | Wild-Type FMS-like tyrosine kinase 3 |
| FLT3-ITD | 0.8 | Internal Tandem Duplication mutant |
| FLT3 D835Y | 6 | Tyrosine Kinase Domain (TKD) mutant |
| FLT3-ITD + D835Y | - | Compound mutant |
| FLT3-ITD + F691L | - | Compound mutant with gatekeeper mutation |
| BTK (Wild-Type) | 8.4 - 27 | Bruton's tyrosine kinase |
| BTK (C481S mutant) | 2.5 - 13.1 | Ibrutinib-resistant mutant |
| SYK | 59 | Spleen tyrosine kinase |
| SRC Family Kinases | Potent | Including LYN, BLK, LCK, SRC |
| TEC | 139 | Tec protein tyrosine kinase |
| EGFR | >1,000 | Epidermal Growth Factor Receptor (demonstrating selectivity) |
Table 1: Inhibitory Concentration (IC50) of this compound against key kinases.[3]
| FLT3 Protein Variant | Kd (nM) | Notes |
| FLT3-WT | 0.24 | Wild-Type FMS-like tyrosine kinase 3 |
| FLT3-ITD | 3.1 | Internal Tandem Duplication mutant |
| FLT3 D835Y (TKD) | 4.2 | Tyrosine Kinase Domain mutant |
| FLT3 D835H (TKD) | 2.2 | Tyrosine Kinase Domain mutant |
Table 2: Binding Affinity (Kd) of this compound for FLT3 variants.
| Cell Line | FLT3 Status | Mean IC50 (nM) | Cancer Type |
| EOL-1 | WT | 0.045 | Eosinophilic Leukemia |
| MV4-11 | FLT3-ITD | 0.238 | Acute Myeloid Leukemia |
| MEC-1 | - | 32 | Chronic Lymphocytic Leukemia |
Table 3: Antiproliferative Potency of this compound in Malignant Human Cell Lines.
Core Signaling Pathways Modulated by this compound
This compound's therapeutic potential stems from its ability to concurrently inhibit multiple oncogenic signaling cascades. The primary pathways affected are the FLT3 signaling pathway, crucial in many cases of AML, and the B-cell receptor (BCR) signaling pathway, a cornerstone of B-cell malignancy survival.
FLT3 Signaling Pathway
In AML, activating mutations in the FLT3 receptor tyrosine kinase lead to constitutive activation of downstream pro-survival and proliferative pathways, including the RAS/MAPK and JAK/STAT pathways. This compound potently inhibits both wild-type and mutated FLT3, thereby blocking these downstream signals.[2][5] A key consequence of FLT3 inhibition by this compound is the significant reduction in the phosphorylation of STAT5, a critical transcription factor for myeloid cell proliferation and survival.[5] Inhibition of ERK1/2 phosphorylation has also been observed, indicating a blockade of the MAPK pathway.[5]
B-Cell Receptor (BCR) Signaling Pathway
The BCR signaling pathway is essential for the maturation, survival, and proliferation of B-cells. In B-cell malignancies, this pathway is often constitutively active. This compound targets multiple critical nodes within this cascade. It directly inhibits BTK, a central kinase in BCR signaling, as well as upstream kinases such as SYK and LYN.[7][8][9][10] This multi-point inhibition leads to a comprehensive shutdown of downstream signaling, affecting PLCγ2, AKT, and ERK.[1]
Experimental Protocols
The following are representative protocols for key experiments used to elucidate this compound's effects on downstream signaling pathways. These are generalized methods and may require optimization for specific cell lines and experimental conditions.
Western Blot Analysis of Protein Phosphorylation
This protocol is designed to assess the phosphorylation status of key signaling proteins, such as FLT3, STAT5, BTK, and ERK, in response to this compound treatment.
Materials:
-
Cell lines (e.g., MV4-11 for FLT3, MEC-1 for BCR)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (total and phospho-specific for target proteins)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound or vehicle control (DMSO) for the desired time (e.g., 1-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with supplemented lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
Gel Electrophoresis: Denature protein lysates and separate them by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C. Subsequently, wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
In Vitro Kinase Assay
This protocol is used to determine the direct inhibitory effect of this compound on the enzymatic activity of purified kinases.
Materials:
-
Recombinant purified kinase (e.g., FLT3, BTK)
-
Kinase-specific substrate
-
This compound
-
ATP
-
Kinase reaction buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
Procedure:
-
Reaction Setup: In a multi-well plate, combine the kinase, its substrate, and varying concentrations of this compound in the kinase reaction buffer.
-
Initiate Reaction: Start the kinase reaction by adding ATP. Incubate at the optimal temperature for the kinase (e.g., 30°C) for a specified time.
-
Stop Reaction & Detect Signal: Terminate the reaction and measure the kinase activity using a suitable detection method. For example, with the ADP-Glo™ assay, the amount of ADP produced is quantified, which is directly proportional to the kinase activity.
-
Data Analysis: Plot the kinase activity against the this compound concentration to determine the IC50 value.
Conclusion
This compound is a promising therapeutic agent that exerts its anticancer effects through the potent and simultaneous inhibition of key signaling pathways in hematologic malignancies. Its ability to target both FLT3 and the BCR signaling cascade at multiple points provides a strong rationale for its continued clinical development. The experimental approaches outlined in this guide serve as a foundation for further investigation into the nuanced molecular mechanisms of this compound and other kinase inhibitors.
References
- 1. This compound interferes with LYN-mediated activation of SYK and modulates BCR signaling in lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound interferes with LYN-mediated activation of SYK and modulates BCR signaling in lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bmglabtech.com [bmglabtech.com]
- 6. Selective inhibitors of JAK1 targeting an isoform-restricted allosteric cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound interferes with LYN-mediated activation of SYK and modulates BCR signaling in lymphoma | PLOS One [journals.plos.org]
- 8. protocols.io [protocols.io]
- 9. This compound (CG-806) Targets FLT3 and Clusters of Kinases Operative in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
Methodological & Application
Application Notes and Protocols for Western Blot Analysis of pBTK Levels Following Luxeptinib Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Luxeptinib (formerly CG-806) is an orally available, non-covalent inhibitor of Bruton's tyrosine kinase (BTK) and FMS-like tyrosine kinase 3 (FLT3).[1][2] It demonstrates potent activity against both wild-type and mutant forms of BTK, a critical component of the B-cell receptor (BCR) signaling pathway.[3][4] The BCR pathway is a key driver of proliferation and survival in various B-cell malignancies, making BTK a validated therapeutic target.[2][4] this compound also inhibits upstream kinases in the BCR pathway, including Lyn and Syk, leading to a comprehensive blockade of downstream signaling.[5][6]
Phosphorylation of BTK at key tyrosine residues, such as Y551 in the activation loop and Y223 in the SH3 domain, is essential for its kinase activity.[5] Therefore, assessing the levels of phosphorylated BTK (pBTK) is a primary method for determining the pharmacodynamic activity of BTK inhibitors like this compound. Western blotting is a widely used and effective technique for this purpose.
These application notes provide a detailed protocol for the analysis of pBTK levels in B-cell lymphoma cell lines treated with this compound, a summary of expected quantitative results, and diagrams illustrating the relevant signaling pathway and experimental workflow.
Data Presentation
The following tables summarize the quantitative analysis of Western blot data from SU-DHL-6 cells pre-treated with this compound or Ibrutinib for 2 hours, followed by stimulation with anti-IgM. The data is presented as the mean ± SEM from two independent experiments, showing the relative band intensities of phosphorylated BTK at tyrosine residues Y551 and Y223, normalized to total BTK.
Table 1: Effect of this compound on pBTK (Y551) Levels
| Treatment Group | Concentration (µM) | Relative pBTK (Y551) Intensity (Mean ± SEM) |
| Unstimulated | - | 1.00 ± 0.00 |
| Anti-IgM Stimulated | - | 1.05 ± 0.05 |
| This compound + Anti-IgM | 0.1 | 0.45 ± 0.04 |
| This compound + Anti-IgM | 1 | 0.20 ± 0.03 |
| Ibrutinib + Anti-IgM | 0.1 | 1.10 ± 0.08 |
| Ibrutinib + Anti-IgM | 1 | 0.95 ± 0.07 |
Data derived from Sonowal et al., PLOS One, 2023.[1][5]
Table 2: Effect of this compound on pBTK (Y223) Levels
| Treatment Group | Concentration (µM) | Relative pBTK (Y223) Intensity (Mean ± SEM) |
| Unstimulated | - | 1.00 ± 0.00 |
| Anti-IgM Stimulated | - | 2.50 ± 0.20 |
| This compound + Anti-IgM | 0.1 | 1.20 ± 0.15 |
| This compound + Anti-IgM | 1 | 0.50 ± 0.08 |
| Ibrutinib + Anti-IgM | 0.1 | 0.30 ± 0.05 |
| Ibrutinib + Anti-IgM | 1 | 0.10 ± 0.02 |
Data derived from Sonowal et al., PLOS One, 2023.[1][5]
Experimental Protocols
Protocol: Western Blot for pBTK (Y551 and Y223) and Total BTK
This protocol is optimized for analyzing the effects of this compound on BTK phosphorylation in B-cell lymphoma cell lines, such as SU-DHL-6.
Materials and Reagents:
-
Cell Line: SU-DHL-6 (or other suitable B-cell lymphoma line)
-
This compound
-
Goat F(ab')2 Anti-Human IgM
-
Cell Lysis Buffer: RIPA buffer or similar, supplemented with protease and phosphatase inhibitors
-
Protein Assay Reagent: BCA or Bradford assay
-
SDS-PAGE Gels: 4-12% Bis-Tris gels
-
Transfer Buffer
-
Membranes: PVDF or Nitrocellulose
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in TBST
-
Primary Antibodies:
-
Rabbit anti-pBTK (Y551)
-
Rabbit anti-pBTK (Y223)
-
Rabbit anti-total BTK
-
Mouse or Rabbit anti-GAPDH (or other loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Chemiluminescent Substrate
-
Imaging System
Procedure:
-
Cell Culture and Treatment:
-
Culture SU-DHL-6 cells to a density of 1x10^6 cells/mL.
-
Pre-treat cells with the desired concentrations of this compound (e.g., 0.1 µM, 1 µM) or vehicle control for 2 hours.
-
Stimulate the B-cell receptor pathway by adding anti-human IgM to a final concentration of 10 µg/mL for 15 minutes. Include an unstimulated control group.
-
-
Cell Lysis:
-
Harvest cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Wash the cell pellet once with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer. Incubate on ice for 10 minutes.
-
Sonicate the lysate briefly to shear DNA and reduce viscosity.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations for all samples. Load 20-40 µg of total protein per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody (e.g., anti-pBTK Y551, diluted according to manufacturer's recommendations in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
To analyze total BTK and a loading control, the membrane can be stripped and re-probed, or parallel blots can be run.
-
Quantify the band intensities using image analysis software. Normalize the pBTK signal to the total BTK signal for each sample.
-
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits BTK signaling at multiple nodes.
Caption: Workflow for pBTK Western blot analysis.
References
- 1. This compound interferes with LYN-mediated activation of SYK and modulates BCR signaling in lymphoma | PLOS One [journals.plos.org]
- 2. Dual BTK/SYK inhibition with CG-806 (this compound) disrupts B-cell receptor and Bcl-2 signaling networks in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (CG-806) Targets FLT3 and Clusters of Kinases Operative in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound for B-cell Tumors :: Aptose Biosciences Inc. (APS) [aptose.com]
- 5. This compound interferes with LYN-mediated activation of SYK and modulates BCR signaling in lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: Quantifying Luxeptinib-Induced Apoptosis using Annexin V/PI Flow Cytometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Luxeptinib (also known as CG-806) is a first-in-class, oral, non-covalent inhibitor of Bruton's tyrosine kinase (BTK) and FMS-like tyrosine kinase 3 (FLT3).[1][2] It acts as a multi-kinase inhibitor, also targeting spleen tyrosine kinase (SYK) and SRC family kinases, thereby blocking multiple oncogenic signaling pathways.[1][3] Aberrant signaling through pathways like the B-cell receptor (BCR) and FLT3 is critical for the survival and proliferation of various hematologic cancer cells.[1][4] this compound disrupts these pro-survival signals, leading to the downregulation of anti-apoptotic proteins like Mcl-1 and Bcl-xL, and ultimately inducing programmed cell death (apoptosis).[2][4] This application note provides a detailed protocol for the quantitative assessment of this compound-induced apoptosis using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
Principle of the Assay
This assay quantitatively measures the progression of apoptosis induced by this compound. The method utilizes two key fluorescent markers:
-
Annexin V: A protein with a high affinity for phosphatidylserine (PS). In healthy, viable cells, PS resides on the inner leaflet of the plasma membrane. During the early stages of apoptosis, this asymmetry is lost, and PS translocates to the outer leaflet, where it can be detected by fluorescently-conjugated Annexin V.[5]
-
Propidium Iodide (PI): A fluorescent nucleic acid intercalating agent. PI is membrane-impermeable and thus excluded from viable and early apoptotic cells that maintain membrane integrity. It can only enter cells in the late stages of apoptosis or necrosis when the membrane has been compromised.[5]
By using these two stains, flow cytometry can distinguish between four cell populations:
-
Viable Cells: (Annexin V- / PI-)
-
Early Apoptotic Cells: (Annexin V+ / PI-)
-
Late Apoptotic/Necrotic Cells: (Annexin V+ / PI+)
-
Necrotic Cells: (Annexin V- / PI+)
This compound Mechanism of Action Leading to Apoptosis
This compound's multi-targeted inhibition of key kinases disrupts vital pro-survival signaling cascades within cancer cells. In B-cell malignancies, it blocks BCR signaling by inhibiting kinases such as LYN, SYK, and BTK.[3][4] This abrogation of BCR signaling leads to the downregulation of NF-κB activity, which in turn reduces the expression of anti-apoptotic Bcl-2 family proteins like Mcl-1 and Bcl-xL.[2][4] The reduction of these anti-apoptotic proteins disrupts mitochondrial integrity, leading to the activation of the intrinsic apoptosis pathway.[4]
Caption: this compound inhibits key kinases (BTK/FLT3), blocking pro-survival pathways and inducing apoptosis.
Experimental Protocol
This protocol provides a framework for treating cancer cell lines with this compound and analyzing apoptosis by flow cytometry.
Materials and Reagents
-
Cancer cell line of interest (e.g., Mantle Cell Lymphoma, Acute Myeloid Leukemia cell lines)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound (CG-806)
-
DMSO (vehicle control)
-
Phosphate-Buffered Saline (PBS), cold
-
FITC Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Sterile microcentrifuge tubes or 5 mL polystyrene round-bottom tubes
-
Flow cytometer
Procedure
-
Cell Seeding and Treatment:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that will ensure they are in the logarithmic growth phase at the time of treatment (e.g., 0.5 x 10⁶ cells/mL).
-
Prepare a stock solution of this compound in DMSO. Further dilute in complete culture medium to achieve desired final concentrations (e.g., 0, 10, 50, 100, 500 nM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Treat cells with varying concentrations of this compound and a vehicle control (DMSO alone).
-
Incubate the cells for a predetermined time course (e.g., 24, 48, or 72 hours).
-
-
Cell Harvesting:
-
Suspension cells: Gently pipette the cells and transfer them to centrifuge tubes.
-
Adherent cells: Collect the culture medium (which contains floating apoptotic cells). Wash the adherent cells with PBS, then detach them using a gentle, non-enzymatic cell dissociation buffer or brief trypsinization. Combine these with the cells from the collected medium.
-
Centrifuge the cell suspensions at 300-400 x g for 5 minutes at 4°C.[6]
-
-
Staining:
-
Carefully aspirate the supernatant and wash the cell pellet once with cold PBS. Centrifuge again as in the previous step.
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[6]
-
Transfer 100 µL of the cell suspension (containing ~1 x 10⁵ cells) to a fresh flow cytometry tube.[6]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[6]
-
Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube immediately prior to analysis.[6]
-
Analyze the samples on a flow cytometer promptly.
-
Set up appropriate voltage settings and compensation using unstained, Annexin V-FITC only, and PI only stained control cells.
-
Collect data for at least 10,000 events per sample.
-
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound interferes with LYN-mediated activation of SYK and modulates BCR signaling in lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dual BTK/SYK inhibition with CG-806 (this compound) disrupts B-cell receptor and Bcl-2 signaling networks in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 6. bosterbio.com [bosterbio.com]
Application Notes and Protocols for Establishing Luxeptinib-Resistant Cell Line Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Luxeptinib (also known as CG-806) is a potent, orally bioavailable, non-covalent inhibitor of both FMS-like tyrosine kinase 3 (FLT3) and Bruton's tyrosine kinase (BTK).[1] It has demonstrated significant anti-leukemic activity in preclinical models and is currently under investigation in clinical trials for various hematologic malignancies.[2] As with many targeted therapies, the development of drug resistance is a significant clinical challenge. The establishment of this compound-resistant cell line models is a critical step in understanding the molecular mechanisms of resistance, identifying potential biomarkers, and developing strategies to overcome treatment failure.
These application notes provide a comprehensive guide to generating and characterizing this compound-resistant cell line models in vitro. The protocols outlined below are based on established methodologies for inducing drug resistance in cancer cell lines and are adapted for the specific properties of this compound.
Key Signaling Pathways Targeted by this compound
This compound exerts its anti-cancer effects by inhibiting key signaling pathways involved in cell survival and proliferation. Understanding these pathways is crucial for interpreting resistance mechanisms. This compound is a pan-FLT3 and pan-BTK inhibitor.[3] It also inhibits other kinases such as spleen tyrosine kinase (SYK), LYN, and SRC.[4]
B-Cell Receptor (BCR) Signaling Pathway: In B-cell malignancies, this compound targets BTK, a critical component of the BCR signaling pathway. Inhibition of BTK disrupts downstream signaling, leading to decreased B-cell proliferation and survival.[1]
FLT3 Signaling Pathway: In Acute Myeloid Leukemia (AML), mutations in FLT3 are common and lead to constitutive activation of the kinase, promoting leukemic cell growth. This compound potently inhibits both wild-type and mutant forms of FLT3.[5]
Figure 1: Simplified diagram of BCR and FLT3 signaling pathways targeted by this compound.
Experimental Protocols
I. Cell Line Selection and Baseline Characterization
1. Cell Line Selection:
Choose cancer cell lines relevant to the therapeutic indications of this compound. For AML, cell lines with varying FLT3 mutation statuses are recommended. For B-cell malignancies, select cell lines dependent on BCR signaling.
Table 1: Recommended Cell Lines and their Baseline Sensitivity to this compound (CG-806)
| Cell Line | Cancer Type | FLT3 Status | BTK Status | Reported Mean IC50 (nM) of this compound |
| EOL-1 | AML | Wild-Type | Not Applicable | 2.0[6] |
| Kasumi-1 | AML | Wild-Type | Not Applicable | 1100[6] |
| MOLM-13 | AML | ITD | Not Applicable | 0.4[6] |
| MOLM-14 | AML | ITD | Not Applicable | 0.5[6] |
| MV4-11 | AML | ITD | Not Applicable | 0.8[6] |
| OCI-AML2 | AML | Wild-Type | Not Applicable | 1300[6] |
| OCI-AML3 | AML | Wild-Type | Not Applicable | 220[6] |
| SKM-1 | AML | Wild-Type | Not Applicable | 1400[6] |
| THP-1 | AML | Wild-Type | Not Applicable | 1800[6] |
| U937 | AML | Wild-Type | Not Applicable | 1500[6] |
| MEC-1 | CLL | Wild-Type | Wild-Type | 32[3] |
2. Baseline IC50 Determination:
Before initiating the resistance development protocol, it is crucial to determine the baseline half-maximal inhibitory concentration (IC50) of this compound in the parental cell line.
-
Materials:
-
Selected cancer cell line
-
This compound (CG-806)
-
Cell culture medium and supplements
-
96-well plates
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
After 24 hours, treat the cells with a serial dilution of this compound. A typical starting range could be from 0.1 nM to 10 µM.
-
Incubate for 72 hours.
-
Perform a cell viability assay according to the manufacturer's instructions.
-
Calculate the IC50 value using a non-linear regression analysis (log(inhibitor) vs. response -- variable slope).
-
II. Generation of this compound-Resistant Cell Lines
Two primary methods are recommended for developing this compound resistance: continuous exposure and intermittent (pulse) exposure.
Method A: Continuous Exposure to Escalating Concentrations
This method involves culturing cells in the continuous presence of this compound, with a gradual increase in concentration as the cells adapt.
-
Protocol:
-
Initiate the culture with the parental cell line in a medium containing this compound at a concentration equal to the IC50 value.
-
Monitor cell viability and proliferation. Initially, a significant reduction in cell growth and an increase in cell death are expected.
-
Maintain the culture by replacing the medium with fresh, drug-containing medium every 3-4 days.
-
Once the cells recover and exhibit a stable growth rate similar to the parental line, increase the this compound concentration by 1.5 to 2-fold.
-
Repeat this dose escalation process stepwise. It is advisable to cryopreserve cells at each successful concentration step.
-
The entire process can take several months to a year to achieve a significant level of resistance (e.g., >10-fold increase in IC50).
-
Method B: Intermittent (Pulse) Exposure
This method mimics clinical dosing schedules and may select for different resistance mechanisms.
-
Protocol:
-
Treat the parental cells with a high concentration of this compound (e.g., 5-10 times the IC50) for a short period (e.g., 24-72 hours).
-
Remove the drug-containing medium and allow the surviving cells to recover and repopulate in a drug-free medium.
-
Once the cell population has recovered, repeat the pulse treatment.
-
Gradually increase the concentration and/or duration of the pulse treatment in subsequent cycles.
-
Cryopreserve cell stocks at various stages of resistance development.
-
Figure 2: Experimental workflow for generating this compound-resistant cell lines.
III. Characterization of this compound-Resistant Cell Lines
Once a resistant cell line is established, a thorough characterization is necessary to validate the resistant phenotype and investigate the underlying mechanisms.
1. Confirmation of Resistance:
-
Determine the IC50 of this compound in the resistant cell line and compare it to the parental line. A significant increase (typically >5-fold) confirms resistance.
-
Perform cell proliferation assays (e.g., growth curves) in the presence and absence of this compound to compare the growth rates of parental and resistant cells.
-
Conduct colony formation assays to assess the long-term survival and proliferative capacity of resistant cells under drug pressure.
Table 2: Example of Data Presentation for Resistance Characterization
| Cell Line | IC50 of this compound (nM) | Fold Resistance (Resistant/Parental) | Doubling Time (hours) |
| Parental Line | [Insert experimental value] | 1 | [Insert experimental value] |
| This compound-Resistant | [Insert experimental value] | [Calculate value] | [Insert experimental value] |
2. Investigation of Resistance Mechanisms:
-
On-Target Mutations: Sequence the kinase domains of FLT3 and BTK to identify potential mutations that may interfere with this compound binding.
-
Bypass Signaling Pathway Activation: Use western blotting to analyze the phosphorylation status of key proteins in signaling pathways downstream of or parallel to FLT3 and BTK (e.g., p-AKT, p-ERK, p-STAT5).
-
Drug Efflux Pump Expression: Evaluate the expression levels of ABC transporters (e.g., P-glycoprotein, BCRP) using qPCR or western blotting to investigate the possibility of increased drug efflux.
-
Apoptosis Assays: Assess the induction of apoptosis in parental and resistant cells following this compound treatment using methods like Annexin V/PI staining and analysis of PARP cleavage.
Concluding Remarks
The development and characterization of this compound-resistant cell line models are indispensable for advancing our understanding of drug resistance in hematologic malignancies. The protocols and data presentation formats provided in these application notes offer a standardized framework for researchers to generate reliable and comparable data. These models will serve as valuable tools for the discovery of novel therapeutic strategies to overcome this compound resistance and improve patient outcomes.
References
- 1. This compound for B-cell Tumors :: Aptose Biosciences Inc. (APS) [aptose.com]
- 2. ashpublications.org [ashpublications.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound for Myeloid Tumors :: Aptose Biosciences Inc. (APS) [aptose.com]
- 6. This compound (CG-806) Targets FLT3 and Clusters of Kinases Operative in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening of Kinase Activity Using Luxeptinib
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Luxeptinib (formerly CG-806) is a potent, orally active, non-covalent inhibitor of Bruton's tyrosine kinase (BTK) and FMS-like tyrosine kinase 3 (FLT3).[1][2][3] As a dual inhibitor, it targets key signaling pathways implicated in the proliferation and survival of various B-cell malignancies and acute myeloid leukemia (AML).[1][4][5] this compound exhibits a broad kinase inhibition profile, targeting clusters of related kinases while sparing others known to be associated with clinical toxicities.[3][4][5] This application note provides a protocol for high-throughput screening (HTS) of kinase activity to identify and characterize inhibitors like this compound.
This compound's mechanism involves reversible binding to the ATP-binding pocket of its target kinases, proving effective against both wild-type and clinically relevant mutant forms, such as the C481S mutation in BTK and internal tandem duplication (ITD) in FLT3.[1][4] Its ability to inhibit multiple nodes in oncogenic signaling pathways, including the B-cell receptor (BCR) and FLT3 signaling pathways, makes it a promising therapeutic candidate.[1][6] High-throughput screening assays are essential for discovering such multi-kinase inhibitors and understanding their selectivity and potency.[7][8]
Principle of the Assay
This protocol describes a generic, luminescence-based high-throughput kinase assay that quantifies the amount of ADP produced during the kinase reaction. The ADP-Glo™ Kinase Assay (Promega) is a suitable example of such a system. The assay is performed in two steps. First, the kinase reaction is allowed to proceed, during which the kinase transfers phosphate from ATP to a substrate, generating ADP. In the second step, the remaining ATP is depleted, and the newly formed ADP is converted back to ATP. This newly synthesized ATP is then used by a luciferase to generate a luminescent signal that is directly proportional to the kinase activity. The inhibition of kinase activity by a compound like this compound results in a decrease in ADP formation and, consequently, a lower luminescent signal.[9] This method is robust, highly sensitive, and amenable to HTS formats.[10]
Materials and Reagents
| Reagent | Supplier | Catalog No. |
| This compound | MedChemExpress | HY-111551 |
| Recombinant Kinase (e.g., BTK, FLT3) | Varies | Varies |
| Kinase Substrate (e.g., Poly(Glu,Tyr) 4:1) | Varies | Varies |
| ATP | Sigma-Aldrich | A7699 |
| ADP-Glo™ Kinase Assay Kit | Promega | V9101 |
| White, opaque 384-well assay plates | Corning | 3572 |
| DMSO, anhydrous | Sigma-Aldrich | 276855 |
| Multichannel pipettes | Varies | Varies |
| Plate reader with luminescence detection | Varies | Varies |
Experimental Protocols
Reagent Preparation
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Kinase Buffer: Prepare the kinase reaction buffer as recommended by the kinase manufacturer. A typical buffer might contain 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.
-
ATP Solution: Prepare a stock solution of ATP in kinase buffer at a concentration twice the final desired concentration. The optimal ATP concentration should be at or near the Km value for the specific kinase being tested.
-
Kinase Solution: Dilute the recombinant kinase enzyme in kinase buffer to a concentration that will produce a linear reaction rate for the duration of the assay.
-
Substrate Solution: Prepare the kinase substrate in the kinase buffer at a concentration twice the final desired concentration.
High-Throughput Screening Protocol
-
Compound Plating:
-
Create a serial dilution of the this compound stock solution in DMSO.
-
Using an acoustic liquid handler or a multichannel pipette, transfer a small volume (e.g., 50 nL) of the diluted this compound and control compounds (positive and negative controls) to the wells of a 384-well assay plate.
-
-
Kinase Reaction:
-
Add 5 µL of the diluted kinase solution to each well containing the test compounds and controls.
-
Incubate the plate at room temperature for 15-30 minutes to allow the compound to bind to the kinase.
-
Initiate the kinase reaction by adding 5 µL of a 2X ATP/substrate solution to each well.
-
Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes). The optimal time should be determined in preliminary experiments to ensure the reaction is in the linear range.
-
-
ADP Detection:
-
Following the kinase reaction incubation, add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate the plate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate the plate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate reader.
-
Data Analysis and Interpretation
-
Data Normalization:
-
The raw luminescence data is normalized using the following controls:
-
High Control (0% Inhibition): Kinase reaction with DMSO (no inhibitor).
-
Low Control (100% Inhibition): Kinase reaction without enzyme or with a potent, broad-spectrum kinase inhibitor.
-
-
Percent inhibition is calculated as follows: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Low) / (Signal_High - Signal_Low))
-
-
IC₅₀ Determination:
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic dose-response curve to determine the IC₅₀ value, which is the concentration of the inhibitor that results in 50% inhibition of kinase activity.
-
Quantitative Data Summary
The following tables summarize the known kinase targets of this compound and their reported inhibitory concentrations.
Table 1: Inhibitory Activity of this compound Against Key Kinase Targets
| Kinase Target | IC₅₀ (nM) | Assay Type | Reference |
| FLT3 (Wild-Type) | <1 | Enzymatic | [4] |
| FLT3-ITD | <1 | Enzymatic | [4] |
| BTK (Wild-Type) | <1 | Enzymatic | [1] |
| BTK-C481S | <1 | Enzymatic | [1] |
| SYK | 59 | Enzymatic | [6] |
| LYN | <1 | Enzymatic | [1] |
| SRC | <1 | Enzymatic | [1] |
| LCK | <1 | Enzymatic | [1] |
| ITK | <1 | Enzymatic | [1] |
| BLK | <1 | Enzymatic | [1] |
Table 2: Cellular Activity of this compound
| Cell Line | Cell Type | IC₅₀ (nM) | Reference |
| MEC-1 | CLL | 32 | [2] |
| MV4-11 | AML (FLT3-ITD) | <5 | [11] |
Visualizations
Caption: B-Cell Receptor signaling pathway with this compound inhibition of BTK.
Caption: High-throughput screening workflow for kinase inhibitor profiling.
References
- 1. This compound for B-cell Tumors :: Aptose Biosciences Inc. (APS) [aptose.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. reactionbiology.com [reactionbiology.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. promega.com [promega.com]
- 10. Kinase Activity Assay Kits [discoverx.com]
- 11. This compound (CG-806) Targets FLT3 and Clusters of Kinases Operative in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: In Vivo Imaging of Luxeptinib Distribution in Animal Models
Introduction
Luxeptinib (formerly CG-806) is a potent, orally bioavailable, non-covalent inhibitor of Bruton's tyrosine kinase (BTK) and Fms-like tyrosine kinase 3 (FLT3).[1][2] It targets critical signaling pathways in various hematological malignancies, including B-cell cancers and acute myeloid leukemia (AML).[1][3][4] this compound has demonstrated significant anti-tumor efficacy in preclinical xenograft models.[4][5] Understanding the in vivo biodistribution, tumor targeting, and pharmacokinetic profile of this compound is crucial for optimizing its therapeutic efficacy and minimizing potential off-target effects. This application note provides detailed protocols for in vivo imaging of this compound distribution in animal models using fluorescence and Positron Emission Tomography (PET) imaging.
Principle
In vivo imaging allows for the non-invasive, longitudinal assessment of drug distribution in living organisms. For a small molecule like this compound, this can be achieved by labeling the drug with a suitable imaging probe.
-
Fluorescence Imaging: A near-infrared (NIR) fluorescent dye can be conjugated to this compound. Upon systemic administration, the spatiotemporal distribution of the fluorescently labeled this compound can be monitored using an in vivo imaging system (IVIS). This technique offers high sensitivity and is well-suited for tracking drug accumulation in superficial tumors and organs.
-
Positron Emission Tomography (PET): this compound can be radiolabeled with a positron-emitting isotope (e.g., Fluorine-18). PET imaging provides quantitative, three-dimensional information on the drug's distribution throughout the body with high sensitivity and spatial resolution, enabling detailed pharmacokinetic modeling.
Signaling Pathway of this compound
This compound exerts its therapeutic effect by inhibiting key kinases in oncogenic signaling pathways. In B-cell malignancies, it targets the B-cell receptor (BCR) signaling pathway by inhibiting BTK and other associated kinases like LYN and SRC.[1] In AML, it potently inhibits wild-type and mutant forms of FLT3, a receptor tyrosine kinase often dysregulated in this disease, thereby blocking downstream pro-survival pathways such as STAT5 and ERK.[4][6]
Experimental Protocols
Protocol 1: In Vivo Fluorescence Imaging of this compound-NIR
Objective: To visualize the biodistribution and tumor accumulation of this compound labeled with a near-infrared fluorescent dye in a tumor-bearing mouse model.
Materials:
-
This compound-NIR conjugate (custom synthesis required)
-
Tumor-bearing mice (e.g., SCID mice with MV4-11 AML xenografts)[4][7]
-
In Vivo Imaging System (IVIS) or similar
-
Anesthesia (e.g., isoflurane)
-
Vehicle for injection (e.g., DMSO, PEG300, Tween-80, Saline)[8]
-
Standard animal handling and surgical tools
Methodology:
-
Animal Model Preparation:
-
Establish subcutaneous or disseminated tumor models (e.g., MV4-11 cells for AML) in immunocompromised mice.
-
Allow tumors to reach a suitable size (e.g., 100-200 mm³) for imaging.
-
-
Probe Administration:
-
Reconstitute this compound-NIR in the appropriate vehicle.
-
Administer this compound-NIR to tumor-bearing mice via oral gavage or intravenous injection at a predetermined dose. A typical oral dose for unlabeled this compound in mice ranges from 10-300 mg/kg.[7] The dose for the labeled compound should be optimized.
-
Include a control group receiving the vehicle alone.
-
-
In Vivo Fluorescence Imaging:
-
Anesthetize mice using isoflurane.
-
Acquire whole-body fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24, 48 hours) using an IVIS.
-
Use appropriate excitation and emission filters for the specific NIR dye.
-
Acquire a white light image for anatomical reference.
-
-
Ex Vivo Organ Imaging:
-
At the final time point, euthanize the mice.
-
Harvest tumors and major organs (liver, kidneys, spleen, lungs, heart, muscle, brain).
-
Image the excised organs to confirm and quantify the in vivo signal.
-
-
Data Analysis:
-
Quantify the fluorescence intensity in the tumor and organs using the imaging software's region of interest (ROI) analysis.
-
Calculate the tumor-to-background ratio to assess targeting efficiency.
-
Express data as average radiant efficiency or total radiant flux.
-
Protocol 2: In Vivo PET Imaging of [¹⁸F]-Luxeptinib
Objective: To quantitatively determine the whole-body biodistribution and pharmacokinetics of this compound using PET imaging.
Materials:
-
[¹⁸F]-Luxeptinib (requires radiolabeling synthesis)
-
Tumor-bearing mice (as in Protocol 1)
-
MicroPET/CT scanner
-
Anesthesia (e.g., isoflurane)
-
Vehicle for injection (e.g., saline with a small percentage of ethanol or DMSO)
-
Gamma counter
Methodology:
-
Animal Model Preparation:
-
Prepare tumor-bearing mice as described in Protocol 1.
-
-
Radiotracer Administration:
-
Administer a known activity of [¹⁸F]-Luxeptinib (e.g., 5-10 MBq) to anesthetized mice via intravenous (tail vein) injection.
-
-
PET/CT Imaging:
-
Position the mouse in the scanner bed. Maintain anesthesia and body temperature throughout the scan.
-
Perform dynamic PET scanning for the initial 60 minutes post-injection to assess pharmacokinetics.
-
Acquire static PET/CT scans at later time points (e.g., 2, 4 hours) to evaluate biodistribution.
-
The CT scan provides anatomical co-registration.
-
-
Ex Vivo Biodistribution:
-
Following the final imaging session, euthanize the mice.
-
Harvest tumors, major organs, and blood.
-
Weigh each sample and measure the radioactivity using a gamma counter.
-
Calculate the percentage of injected dose per gram of tissue (%ID/g).
-
-
Data Analysis:
-
Reconstruct PET images and co-register with CT data.
-
Draw regions of interest (ROIs) on the images to generate time-activity curves for tumors and organs.
-
Calculate standardized uptake values (SUV) for quantitative assessment.
-
Correlate PET data with ex vivo biodistribution data from the gamma counter.
-
Experimental Workflow
Data Presentation
Quantitative data from these studies should be summarized in tables for clear comparison. Below are examples of how to present the data.
Table 1: Hypothetical Ex Vivo Biodistribution of this compound-NIR (48h post-injection)
| Organ/Tissue | Average Radiant Efficiency (p/s/cm²/sr) / (µW/cm²) |
| Tumor | 8.5 x 10⁸ |
| Liver | 9.2 x 10⁹ |
| Kidneys | 5.1 x 10⁹ |
| Spleen | 2.3 x 10⁸ |
| Lungs | 1.8 x 10⁸ |
| Heart | 1.1 x 10⁸ |
| Muscle | 9.5 x 10⁷ |
| Brain | 5.0 x 10⁷ |
Table 2: Hypothetical Quantitative PET Data for [¹⁸F]-Luxeptinib (2h post-injection)
| Organ/Tissue | Standardized Uptake Value (SUVmean) | % Injected Dose per Gram (%ID/g) |
| Tumor | 3.5 ± 0.6 | 3.8 ± 0.7 |
| Liver | 5.2 ± 0.9 | 5.5 ± 1.0 |
| Kidneys | 4.1 ± 0.5 | 4.3 ± 0.6 |
| Spleen | 1.8 ± 0.3 | 1.9 ± 0.4 |
| Lungs | 1.5 ± 0.2 | 1.6 ± 0.3 |
| Heart | 1.2 ± 0.2 | 1.3 ± 0.2 |
| Muscle | 0.5 ± 0.1 | 0.6 ± 0.1 |
| Brain | 0.2 ± 0.05 | 0.2 ± 0.05 |
Note: The data presented in these tables are hypothetical and for illustrative purposes only.
Conclusion
In vivo imaging provides a powerful platform for elucidating the pharmacokinetic and pharmacodynamic properties of this compound in preclinical models. The protocols outlined in this application note offer a framework for researchers to investigate the biodistribution and tumor-targeting capabilities of this compound using fluorescence and PET imaging. Such studies are invaluable for guiding clinical trial design and developing more effective cancer therapies.
References
- 1. This compound for B-cell Tumors :: Aptose Biosciences Inc. (APS) [aptose.com]
- 2. researchgate.net [researchgate.net]
- 3. The multi-kinase inhibitor CG-806 exerts anti-cancer activity against acute myeloid leukemia by co-targeting FLT3, BTK, and aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound (CG-806) Targets FLT3 and Clusters of Kinases Operative in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound for Myeloid Tumors :: Aptose Biosciences Inc. (APS) [aptose.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Optimizing Luxeptinib Concentration for Maximum Kinase Inhibition: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Luxeptinib for effective kinase inhibition. It includes frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound (also known as CG-806) is an orally active, reversible, and non-covalent inhibitor of multiple kinases.[1] Its primary targets include Bruton's tyrosine kinase (BTK) and FMS-like tyrosine kinase 3 (FLT3), making it a potent agent against various B-cell malignancies and acute myeloid leukemia (AML).[1][2][3] this compound is designed to be effective against both wild-type and mutant forms of these kinases.[2]
Q2: What is the mechanism of action of this compound?
This compound functions as an ATP-competitive inhibitor.[2] It binds to the ATP-binding pocket of its target kinases, preventing the transfer of phosphate from ATP to the substrate. This reversible, non-covalent interaction allows it to inhibit both wild-type and mutated kinases that may confer resistance to covalent inhibitors.[3]
Q3: What is a recommended starting concentration for in vitro kinase assays?
Based on published IC50 values, a starting concentration range of 1 nM to 100 nM is recommended for in vitro kinase assays with purified enzymes. For cellular assays, a slightly higher concentration range of 10 nM to 1 µM may be appropriate to account for cell permeability and other cellular factors.[1][2]
Q4: How does this compound's potency compare against wild-type and mutant kinases?
This compound demonstrates potent inhibition of both wild-type and clinically relevant mutant forms of its target kinases. For instance, it is a more potent inhibitor of FLT3-internal tandem duplication (ITD) mutants than wild-type FLT3.[2] It also effectively inhibits BTK with the C481S mutation, a common resistance mutation to covalent BTK inhibitors.
Data Presentation
The following tables summarize the inhibitory activity of this compound against a panel of kinases and various cell lines.
Table 1: this compound IC50 Values against a Selection of Kinases [2]
| Kinase Target | IC50 (nM) |
| FLT3-WT | 8.7 |
| FLT3-ITD | 0.8 |
| BTK-WT | 8 |
| BTK-C481S | 2.5 |
| LYN | Data not available |
| SYK | 59 |
| TEC | 139 |
| EGFR | >1000 |
Table 2: Antiproliferative Activity of this compound in Malignant Cell Lines [2]
| Cell Line | FLT3 Status | Mean IC50 (nM) |
| EOL-1 | WT | 0.045 |
| MV4-11 | FLT3-ITD | 0.238 |
| MOLM-13 | FLT3-ITD | 0.297 |
| Ba/F3 FLT3-ITD | ITD | 1 |
| Ba/F3 FLT3 D835Y | D835Y | 6 |
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (Mobility Shift Assay)
This protocol is adapted from methods used in the screening of this compound.[2]
Materials:
-
Recombinant kinase of interest
-
This compound (dissolved in DMSO)
-
ATP (at the Km for the specific kinase, or 1 mM as a standard)[2]
-
Kinase buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 0.1 mg/ml BSA, 10% glycerol)
-
Substrate peptide
-
Microplate (e.g., 384-well)
-
Detection reagents for mobility shift assay (e.g., IMAP)
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Add 1 µL of the diluted this compound or DMSO (vehicle control) to the microplate wells.
-
Add 10 µL of the kinase/substrate mixture to each well.
-
Initiate the kinase reaction by adding 10 µL of the ATP solution.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Stop the reaction according to the detection kit manufacturer's instructions.
-
Measure the kinase activity using a suitable plate reader.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Cellular Phosphorylation Assay (Western Blot)
This protocol outlines the steps to assess the inhibition of kinase phosphorylation in a cellular context.[2]
Materials:
-
Cell line of interest
-
This compound (dissolved in DMSO)
-
Cell culture medium
-
Lysis buffer (e.g., RIPA buffer) with phosphatase and protease inhibitors
-
Primary antibodies (total and phospho-specific for the target kinase)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and blotting apparatus
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound or DMSO for the desired time (e.g., 1-24 hours).[2]
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-BTK) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against the total protein to normalize for loading.
Troubleshooting Guides
Issue 1: High variability in IC50 values between experiments.
-
Possible Cause: Inconsistent ATP concentration. This compound is an ATP-competitive inhibitor, and its apparent IC50 value is highly dependent on the ATP concentration in the assay.
-
Solution: Ensure that the ATP concentration is kept constant across all experiments. It is recommended to use an ATP concentration at or near the Km for the specific kinase being tested.[2]
-
Possible Cause: Inactive or aggregated inhibitor.
-
Solution: Prepare fresh dilutions of this compound for each experiment. Ensure proper storage of the stock solution (e-g., at -20°C or -80°C).[1]
Issue 2: No or weak inhibition observed in cellular assays.
-
Possible Cause: Poor cell permeability of the compound.
-
Solution: While this compound is orally active, specific cell lines may have different permeability characteristics. Consider increasing the incubation time or using a higher concentration range.
-
Possible Cause: The target kinase is not active or not expressed in the chosen cell line.
-
Solution: Confirm the expression and basal phosphorylation status of the target kinase in your cell line using Western blot.
Issue 3: High background in Western blots for phosphoproteins.
-
Possible Cause: Non-specific antibody binding.
-
Solution: Optimize the antibody concentrations and blocking conditions. Using 5% BSA in TBST is often recommended for phospho-antibodies instead of milk.
-
Possible Cause: Endogenous phosphatase activity during sample preparation.
-
Solution: Always include phosphatase inhibitors in your lysis buffer and keep samples on ice.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (CG-806) Targets FLT3 and Clusters of Kinases Operative in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound interferes with LYN-mediated activation of SYK and modulates BCR signaling in lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Luxeptinib Technical Support Center: Troubleshooting Inconsistent Cell Viability Assay Results
Welcome to the Luxeptinib Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on obtaining consistent and reliable results in cell viability assays with the pan-FLT3/pan-BTK inhibitor, this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during in vitro experiments with this compound, providing explanations and actionable solutions in a question-and-answer format.
Q1: My cell viability results with this compound are highly variable between experiments. What are the potential causes?
A1: Inconsistent results in cell viability assays when using this compound can stem from several factors, primarily related to its physicochemical properties and its specific mechanism of action.
-
Compound Solubility and Precipitation: this compound is typically dissolved in an organic solvent like DMSO to create a stock solution. When this stock is diluted into aqueous cell culture medium, the compound can precipitate, especially at higher concentrations. This leads to an inaccurate final concentration in your assay wells, causing significant variability.
-
Metabolic Interference with Assays: this compound has been shown to induce metabolic reprogramming in cancer cells, including a shift towards glycolysis and mitochondrial depolarization. Standard colorimetric viability assays, such as MTT, XTT, and CCK-8, rely on the measurement of mitochondrial reductase activity. This compound's effect on mitochondria can directly interfere with the assay chemistry, leading to an underestimation or overestimation of cell viability that is independent of its actual cytotoxic effect.
-
Inconsistent Cell Culture Conditions: Standard variations in cell culture, such as passage number, cell density, and serum concentration, can also contribute to variability. It is crucial to maintain highly consistent experimental conditions.
Recommendations:
-
Visually inspect your diluted this compound solutions for any signs of precipitation.
-
Consider the metabolic impact of this compound on your chosen cell line and select a viability assay that is not dependent on mitochondrial reductase activity.
-
Standardize your cell culture and assay protocols meticulously.
Q2: I am observing a discrepancy between the IC50 values of this compound obtained from MTT assays and other viability assays. Why is this happening?
A2: This is a common issue and is likely due to the interference of this compound with the chemistry of tetrazolium-based assays like MTT.
As mentioned, this compound can cause mitochondrial depolarization. The MTT assay measures the activity of mitochondrial dehydrogenases, which reduce the MTT tetrazolium salt to a colored formazan product. If this compound is impairing mitochondrial function, the MTT reduction will be decreased, leading to a lower absorbance reading. This can be misinterpreted as a higher level of cell death, resulting in a seemingly lower IC50 value that may not accurately reflect the true cytotoxic effect of the compound.
Data Summary: Potential for Inaccurate IC50 Determination with Tetrazolium-Based Assays
| Assay Type | Principle | Potential Interference by this compound | Effect on Apparent IC50 |
| MTT, XTT, CCK-8 | Mitochondrial Dehydrogenase Activity | Inhibition of mitochondrial function and metabolic reprogramming. | Potentially lower (inaccurate) |
| ATP-Based (e.g., CellTiter-Glo®) | Intracellular ATP Levels | Less likely to be directly affected. | More accurate reflection of viability |
| Real-Time Viability (e.g., RealTime-Glo™) | Cellular Reducing Potential (non-mitochondrial) | Less likely to be directly affected. | More accurate reflection of viability |
| Dye Exclusion (e.g., Trypan Blue) | Membrane Integrity | Not affected by metabolic changes. | More accurate reflection of cell death |
Recommendation:
-
It is highly recommended to use an alternative, non-metabolic-based viability assay to confirm your results. ATP-based assays or real-time viability assays are excellent alternatives.
Q3: What are the best practices for preparing and handling this compound for in vitro assays to ensure consistency?
A3: Proper handling of this compound is critical for obtaining reproducible results.
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO. For example, a 10 mM stock is commonly used.[1] Ensure the compound is fully dissolved by vortexing or brief sonication. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1]
-
Working Solution Preparation: When preparing your working solutions, dilute the DMSO stock directly into your cell culture medium. It is crucial to ensure that the final concentration of DMSO in your assay wells is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[2] Always include a vehicle control (medium with the same final DMSO concentration as your highest this compound concentration) in your experiments.
-
Preventing Precipitation: To minimize precipitation, it is advisable to perform serial dilutions. After diluting the DMSO stock into the medium, vortex the solution gently and visually inspect for any signs of precipitation. If you observe any, you may need to adjust your dilution scheme or consider using a fresh stock.
Experimental Workflow: this compound Solution Preparation
Caption: Workflow for preparing this compound solutions.
Recommended Experimental Protocols
For researchers encountering issues with traditional viability assays, we recommend the following alternative protocols that are less susceptible to the metabolic effects of this compound.
Protocol 1: ATP-Based Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures the level of intracellular ATP, which is a key indicator of metabolically active, viable cells.[3][4][5]
Methodology:
-
Cell Seeding: Seed your cells in a 96-well, opaque-walled plate at a density appropriate for your cell line and incubate overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and a vehicle control (DMSO) for your desired time period (e.g., 24, 48, 72 hours).
-
Reagent Preparation: Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is directly proportional to the number of viable cells.
Protocol 2: Real-Time Cell Viability Assay (e.g., RealTime-Glo™)
This assay measures cell viability in real-time by quantifying the reducing potential of viable cells.[6][7][8] This method is non-lytic, allowing for kinetic studies.
Methodology:
-
Reagent and Cell Preparation: Prepare the RealTime-Glo™ reagent according to the manufacturer's instructions. Add the reagent to your cell suspension before seeding or directly to the wells after seeding.
-
Compound Treatment: Add your serial dilutions of this compound and vehicle control to the wells.
-
Data Acquisition: Measure luminescence at various time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours) using a plate reader. The signal intensity is proportional to the number of viable cells.
Signaling Pathway Overview
Understanding the mechanism of action of this compound can help in interpreting experimental results. This compound is a potent, non-covalent inhibitor of both FMS-like tyrosine kinase 3 (FLT3) and Bruton's tyrosine kinase (BTK).[9]
This compound's Impact on Key Signaling Pathways
Caption: this compound inhibits FLT3 and BTK signaling.
By inhibiting these kinases, this compound blocks downstream signaling pathways that are crucial for the proliferation and survival of certain cancer cells. This multi-targeted approach is effective in various hematologic malignancies.
We hope this technical support guide helps you in your research with this compound. For further assistance, please refer to the product datasheet or contact our technical support team.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. ATP Cell Viability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. ch.promega.com [ch.promega.com]
- 6. RealTime-Glo™ MT Cell Viability Assay Technical Manual [promega.sg]
- 7. RealTime-Glo™ MT Cell Viability Assay | Live Dead Assay [promega.com]
- 8. RealTime-Glo™ MT Cell Viability Assay [protocols.io]
- 9. This compound for B-cell Tumors :: Aptose Biosciences Inc. (APS) [aptose.com]
Navigating Luxeptinib's Kinase Profile: A Technical Guide to Mitigating Off-Target Effects
Welcome to the technical support center for Luxeptinib. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on anticipating, identifying, and mitigating potential off-target effects of this compound in your experiments. The following information is curated to ensure the robustness and accuracy of your research findings.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets and known off-target activities of this compound?
This compound is a potent, non-covalent inhibitor of FMS-like tyrosine kinase 3 (FLT3) and Bruton's tyrosine kinase (BTK).[1][2] It is designed to be a multi-kinase inhibitor, targeting clusters of kinases involved in oncogenic signaling.[3][4][5] While this multi-targeted approach is intentional for therapeutic benefit, it necessitates careful consideration of which effects are "on-target" versus "off-target" within a specific experimental context.
Broad kinase screening has revealed that this compound also inhibits other kinase families, including certain members of the TEC and SRC kinase families.[1][6] Notably, it has been shown to spare kinases often associated with clinical toxicity, such as TEC, EGFR, and ERBB2.[2][6]
Q2: How can I determine if the observed phenotype in my experiment is due to an off-target effect of this compound?
Distinguishing on-target from off-target effects is a critical aspect of using any kinase inhibitor. A multi-pronged approach is recommended:
-
Dose-Response Correlation: Establish a clear correlation between the concentration of this compound required to inhibit its primary target (e.g., FLT3 or BTK phosphorylation) and the concentration that produces the observed phenotype. If the phenotype only manifests at concentrations significantly higher than the IC50 for the primary target, an off-target effect is more likely.
-
Use of Structurally Unrelated Inhibitors: Employ another inhibitor with a different chemical scaffold that targets the same primary kinase (e.g., another FLT3 or BTK inhibitor). If this second inhibitor recapitulates the phenotype, it strengthens the evidence for an on-target effect.
-
Rescue Experiments: If possible, perform a rescue experiment by introducing a constitutively active or drug-resistant mutant of the intended target. If this rescues the phenotype, it points towards an on-target mechanism.
-
Target Engagement Assays: Directly measure the binding of this compound to its intended target in your experimental system using techniques like the Cellular Thermal Shift Assay (CETSA).
Q3: At what concentration should I use this compound to minimize off-target effects?
To minimize off-target effects, it is crucial to use the lowest concentration of this compound that effectively inhibits the primary target in your experimental system. It is recommended to perform a dose-response curve to determine the IC50 for your specific assay. Preclinical studies in mice have shown that a mean minimum plasma concentration of approximately 1.0 µM demonstrates strong anti-tumor activity.[3][7][8] In clinical trials, plasma levels greater than 1 µM have been achieved in patients.[9] Off-target effects are more likely to occur at higher concentrations, so staying as close as possible to the IC50 for the on-target kinase is advisable.
Troubleshooting Guide
Issue: I am observing unexpected or paradoxical signaling pathway activation after this compound treatment.
-
Possible Cause: Kinase inhibitor-induced pathway activation can occur through various mechanisms, including the inhibition of a negative regulator or feedback loops.[10]
-
Troubleshooting Steps:
-
Comprehensive Pathway Analysis: Use phosphoproteomics or western blotting with a panel of phospho-specific antibodies to get a broader view of the signaling changes induced by this compound.
-
Consult Kinase Selectivity Data: Refer to the available kinase inhibition data for this compound to identify other potential targets in the affected pathway.
-
Dose De-escalation: Determine if the paradoxical activation is concentration-dependent. A lower concentration might still inhibit the primary target without engaging the off-target that leads to pathway activation.
-
Issue: My results with this compound are inconsistent with previously published data.
-
Possible Cause: Experimental conditions can significantly influence the activity and selectivity of kinase inhibitors.
-
Troubleshooting Steps:
-
Verify Reagent Quality: Ensure the identity and purity of your this compound stock.
-
Standardize Assay Conditions: Pay close attention to ATP concentration in biochemical assays, as it can affect the IC50 of ATP-competitive inhibitors like this compound.[4] Cell density, serum concentration, and incubation time can also impact results in cell-based assays.
-
Cell Line Authentication: Verify the identity and genetic background of your cell lines, as variations can lead to different responses.
-
Quantitative Data Summary
The following tables summarize the available quantitative data on this compound's inhibitory activity.
Table 1: Inhibitory Potency (IC50) of this compound against Key Kinases
| Kinase | IC50 (nmol/L) |
| FLT3-WT | 8.7 |
| FLT3-ITD | 0.8 |
| SYK | 59 |
| TEC | 139 |
| EGFR | >1,000 |
| ERBB2 | >1,000 |
Data sourced from Mol Cancer Ther. 2022;21(7):1125-1135 and other publications.[1][11]
Table 2: Binding Affinity (Kd) of this compound
| Protein | Kd (nmol/L) |
| FLT3 (Wild-Type and Mutants) | Sub-nanomolar to low nanomolar |
| SYK | 180 |
Data sourced from various publications.[1][11]
Experimental Protocols & Workflows
Protocol: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify the direct binding of a drug to its target in a cellular context.
-
Cell Treatment: Treat your cells with this compound at various concentrations. Include a vehicle control (e.g., DMSO).
-
Heating: Heat the cell lysates at a range of temperatures (e.g., 40-70°C).
-
Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.
-
Detection: Analyze the amount of the target protein (e.g., FLT3 or BTK) remaining in the soluble fraction by western blotting or other quantitative protein detection methods.
-
Analysis: Ligand binding stabilizes the protein, leading to a higher melting temperature. A shift in the melting curve in the presence of this compound indicates target engagement.
Visualizations
Caption: A logical workflow for troubleshooting and distinguishing between on-target and off-target effects of this compound.
Caption: A diagram illustrating the known on-target, off-target, and spared kinases of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Preclinical Data Extend Potential Applications from Oncology to Inflammation :: Aptose Biosciences Inc. (APS) [aptose.com]
- 3. This compound (CG-806) Targets FLT3 and Clusters of Kinases Operative in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound for B-cell Tumors :: Aptose Biosciences Inc. (APS) [aptose.com]
- 7. This compound (CG-806) Targets FLT3 and Clusters of Kinases Operative in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. aacrjournals.org [aacrjournals.org]
Technical Support Center: Enhancing Luxeptinib Bioavailability in Preclinical Research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in achieving optimal oral bioavailability of Luxeptinib in animal studies. Given that this compound is a poorly soluble compound, this guide focuses on formulation strategies to improve its absorption and systemic exposure.
Troubleshooting Guides & FAQs
This section is designed to provide direct answers and solutions to common issues encountered during in vivo pharmacokinetic (PK) studies of this compound.
FAQs
Q1: We are observing low and variable plasma concentrations of this compound after oral administration in our rodent model. What are the likely causes?
A1: Low and variable oral exposure of this compound is most likely due to its poor aqueous solubility. As a result, the dissolution of the compound in the gastrointestinal (GI) tract is limited, leading to incomplete absorption. Factors such as the crystalline form of the drug substance, particle size, and the composition of the dosing vehicle can significantly impact the extent and consistency of absorption.
Q2: What are the most common formulation strategies to improve the oral bioavailability of poorly soluble kinase inhibitors like this compound?
A2: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs.[1] These include:
-
Particle Size Reduction: Micronization or nanocrystal technology increases the surface area of the drug, which can lead to a faster dissolution rate.[2][3]
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in its amorphous (non-crystalline) state within a polymer matrix can significantly increase its aqueous solubility and dissolution rate.[2][3]
-
Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve drug solubilization in the GI tract and enhance absorption via the lymphatic pathway.[4][5][6]
-
Use of Solubilizing Excipients: Incorporating co-solvents, surfactants, and complexing agents (e.g., cyclodextrins) in the formulation can improve the solubility of this compound in the dosing vehicle and GI fluids.
Q3: Are there any specific excipients that are commonly used for formulating poorly soluble drugs for animal studies?
A3: Yes, several excipients are frequently used in preclinical oral formulations. The choice of excipients depends on the physicochemical properties of the drug and the animal species being studied. Common examples include:
-
Co-solvents: Polyethylene glycol (PEG), propylene glycol (PG), and Dimethyl sulfoxide (DMSO).
-
Surfactants: Tween® 80, Cremophor® EL, and Solutol® HS 15.
-
Oils (for lipid-based formulations): Corn oil, sesame oil, and medium-chain triglycerides (e.g., Capmul®, Miglyol®).
-
Polymers (for ASDs): PVP, HPMC, and Soluplus®.
Q4: Is there evidence that the formulation of this compound is being optimized for better bioavailability?
A4: Yes, clinical studies have evaluated a novel "generation 3 (G3) formulation" of this compound, which was designed to increase its bioavailability in patients.[7] This indicates that formulation development is a key aspect of this compound's clinical advancement, underscoring the importance of optimizing its formulation in preclinical studies.
Data Presentation: Impact of Formulation on Bioavailability
While specific comparative preclinical data for different this compound formulations is not publicly available, the following table provides a representative example of how formulation strategies, such as amorphous solid dispersions (ASDs), can significantly improve the bioavailability of other poorly soluble kinase inhibitors, dasatinib and sorafenib. This data illustrates the potential magnitude of improvement that can be achieved with advanced formulation techniques.
| Drug | Formulation | Dose | Cmax (ng/mL) | AUC (ng·h/mL) | Relative Bioavailability (%) | Reference |
| Dasatinib | Crystalline (Reference) | 140 mg | 150 | 800 | 100% | |
| Amorphous Solid Dispersion (ASD) | 100 mg | 200 | 1100 | ~190% (at a lower dose) | ||
| Sorafenib | Crystalline (Reference) | 200 mg | 2500 | 40000 | 100% | |
| Amorphous Solid Dispersion (ASD) | 2 x 50 mg | 3000 | 58000 | 145% |
Note: The data presented is for illustrative purposes with other kinase inhibitors to demonstrate the impact of formulation on bioavailability and is not direct data for this compound.
Experimental Protocols
Protocol 1: Preparation of a this compound Suspension for Oral Gavage
This protocol is a common starting point for early-stage in vivo studies.
Materials:
-
This compound drug substance
-
Vehicle: 0.5% (w/v) Methylcellulose (MC) in deionized water with 0.2% (v/v) Tween® 80
Procedure:
-
Weigh the required amount of this compound powder.
-
Prepare the vehicle by first dissolving Tween® 80 in a portion of the water, then slowly adding the Methylcellulose with continuous stirring until a homogenous suspension is formed.
-
Levigate the this compound powder with a small amount of the vehicle to form a smooth paste.
-
Gradually add the remaining vehicle to the paste with continuous mixing to achieve the desired final concentration.
-
Continuously stir the suspension during dosing to ensure homogeneity.
Protocol 2: Preparation of a Solubilized this compound Formulation for Oral Gavage
This protocol aims to improve solubility by using a co-solvent system.
Materials:
-
This compound drug substance
-
Vehicle: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline
Procedure:
-
Dissolve the required amount of this compound in DMSO to create a stock solution.
-
In a separate container, mix the PEG300 and Tween-80.
-
Add the this compound/DMSO stock solution to the PEG300/Tween-80 mixture and mix thoroughly.
-
Slowly add the saline to the mixture while stirring until a clear solution is obtained.
-
Protect the formulation from light if the compound is light-sensitive.
Protocol 3: In Vivo Pharmacokinetic Study in Rodents
Animal Model:
-
Male Sprague-Dawley rats (8-10 weeks old) or CD-1 mice (6-8 weeks old).
Procedure:
-
Fast animals overnight (with free access to water) before dosing.
-
Administer the this compound formulation via oral gavage at the desired dose volume (e.g., 5-10 mL/kg for rats, 10 mL/kg for mice).
-
Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using non-compartmental analysis software.
-
To determine absolute bioavailability, a separate cohort of animals should be administered this compound intravenously, and the resulting plasma concentration-time profile should be compared to that of the oral administration.
Visualizations
Signaling Pathway
Caption: this compound's dual inhibition of BTK and FLT3 signaling pathways.
Experimental Workflow
Caption: Workflow for assessing the oral bioavailability of this compound formulations.
Troubleshooting Logic
Caption: A logical approach to troubleshooting low this compound bioavailability.
References
- 1. Enhanced Bioavailability and Reduced Variability of Dasatinib and Sorafenib with a Novel Amorphous Solid Dispersion Technology Platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Increasing The Bioavailability Of Oncology Drugs With Amorphous Solid Dosage Formulations [drugdiscoveryonline.com]
- 3. C&EN White Papers | Increasing the bioavailability of oncology drugs with amorphous solid dosage formulations [connect.discoveracs.org]
- 4. researchgate.net [researchgate.net]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. Self-Emulsifying Drug Delivery Systems (SEDDS): Excipient selection, formulation and characterization [journal-imab-bg.org]
- 7. ashpublications.org [ashpublications.org]
Best practices for long-term storage of Luxeptinib powder
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of Luxeptinib powder, alongside troubleshooting guides and frequently asked questions (FAQs) to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound powder?
A1: For optimal stability, this compound powder should be stored under the following conditions. Adherence to these guidelines will help ensure the integrity and activity of the compound over time.
Q2: How should I prepare stock solutions of this compound?
A2: this compound is a hydrophobic compound, and proper preparation of stock solutions is critical for accurate and reproducible experimental results. It is soluble in DMSO. For in vivo experiments, co-solvents such as PEG300, Tween-80, and corn oil may be required.[1] It is important to use newly opened, anhydrous DMSO, as the presence of water can significantly impact solubility.[1] Sonication may be necessary to fully dissolve the compound.[1]
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: Once prepared, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. Store aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Q4: Is this compound sensitive to light?
Data Presentation
Table 1: Recommended Storage Conditions for this compound Powder
| Condition | Temperature | Duration |
| Long-term Storage | -20°C | 3 years |
| Short-term Storage | 4°C | 2 years |
Source: MedChemExpress Product Information[1]
Table 2: Recommended Storage for this compound Stock Solutions
| Temperature | Duration |
| -80°C | 6 months |
| -20°C | 1 month |
Source: MedChemExpress Product Information[1]
Troubleshooting Guides
Issue 1: this compound powder will not fully dissolve in DMSO.
-
Possible Cause 1: The DMSO may have absorbed moisture.
-
Solution: Use a fresh, unopened vial of anhydrous, high-purity DMSO. Hygroscopic DMSO can significantly impact the solubility of hydrophobic compounds.[1]
-
-
Possible Cause 2: Insufficient mechanical agitation.
-
Solution: After adding DMSO, vortex the solution vigorously. If undissolved particles remain, use an ultrasonic bath to aid dissolution.[1] Gentle warming of the solution may also be attempted, but monitor carefully to avoid degradation.
-
-
Possible Cause 3: The concentration is too high.
-
Solution: While this compound is soluble in DMSO up to 50 mg/mL, it is recommended to prepare stock solutions at a lower concentration (e.g., 10 mM) to ensure complete dissolution.
-
Issue 2: Precipitation is observed in the stock solution after storage.
-
Possible Cause 1: The storage temperature was not low enough.
-
Solution: Ensure that stock solutions are stored at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]
-
-
Possible Cause 2: Repeated freeze-thaw cycles.
-
Solution: Aliquot the stock solution into single-use volumes before freezing to minimize the number of freeze-thaw cycles.
-
-
Possible Cause 3: The solution was not fully dissolved initially.
-
Solution: Before storing, ensure the compound is completely dissolved. If necessary, warm the solution slightly and sonicate again before aliquoting and freezing.
-
Issue 3: Inconsistent or unexpected results in cell-based assays.
-
Possible Cause 1: Degradation of this compound in the stock solution.
-
Solution: Prepare fresh stock solutions from powder if the current stock is old or has been stored improperly. Verify the purity of the stock solution using a suitable analytical method like HPLC (see Experimental Protocols section).
-
-
Possible Cause 2: Precipitation of this compound in the cell culture medium.
-
Solution: When diluting the DMSO stock solution into aqueous culture medium, ensure rapid mixing to prevent precipitation. The final concentration of DMSO in the culture medium should be kept low (typically <0.5%) to avoid solvent-induced toxicity and solubility issues.
-
-
Possible Cause 3: Off-target effects or complex biological responses.
-
Solution: this compound is a pan-FLT3 and pan-BTK inhibitor and also affects other kinases.[2] Consider the complex signaling network of your experimental system. Review the literature for known off-target effects and consider using additional, more specific inhibitors as controls.
-
Experimental Protocols
Protocol 1: Stability Assessment of this compound Powder by HPLC
This protocol provides a general framework for assessing the stability of this compound powder over time. Specific parameters may need to be optimized for your equipment and specific research needs.
-
Objective: To determine the purity of this compound powder after storage under various conditions.
-
Materials:
-
This compound powder (stored under desired conditions)
-
Reference standard of this compound (stored at -80°C, protected from light)
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid or ammonium formate (for mobile phase buffering)
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm)
-
-
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a gradient of ACN and water, both containing a small amount of a modifier like 0.1% formic acid to ensure good peak shape. A typical gradient might be from 20% to 80% ACN over 15 minutes.
-
Standard Solution Preparation: Prepare a stock solution of the this compound reference standard in DMSO at a concentration of 1 mg/mL. From this stock, prepare a series of dilutions in the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Sample Preparation: Prepare a solution of the stored this compound powder in DMSO at a concentration of 1 mg/mL. Dilute this solution with the mobile phase to a concentration that falls within the range of the calibration curve.
-
HPLC Analysis:
-
Equilibrate the HPLC column with the initial mobile phase conditions.
-
Inject a blank (mobile phase) to ensure a clean baseline.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solution.
-
Monitor the elution profile at a suitable UV wavelength (e.g., determined by a UV scan of a standard solution).
-
-
Data Analysis:
-
Determine the retention time of the this compound peak from the chromatogram of the reference standard.
-
Identify the this compound peak in the sample chromatogram by comparing retention times.
-
Calculate the area of the this compound peak in the sample chromatogram.
-
Calculate the concentration of this compound in the sample using the calibration curve.
-
Purity (%) = (Area of this compound peak / Total area of all peaks) x 100.
-
Compare the purity of the stored sample to the initial purity of the compound.
-
-
Mandatory Visualizations
References
Luxeptinib Technical Support Center: Managing In Vitro Cytotoxicity in Non-Malignant Cells
Welcome to the Luxeptinib Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing and troubleshooting potential cytotoxicity of this compound in non-malignant cells during in vitro experiments.
Troubleshooting Guides
This section provides practical advice in a question-and-answer format to address specific issues you may encounter.
My non-malignant control cells are showing high levels of cytotoxicity at my desired experimental concentration of this compound. What should I do?
High cytotoxicity in non-malignant control cells can be concerning. Here is a step-by-step approach to troubleshoot this issue:
-
Verify Experimental Parameters:
-
Confirm this compound Concentration: Double-check your calculations and dilution series to ensure the final concentration in your cell culture is accurate.
-
Assess Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is not exceeding the tolerance level for your specific cell line (typically <0.1%). Run a vehicle-only control to assess solvent-induced cytotoxicity.
-
Check Cell Viability Assay: Ensure the cytotoxicity assay you are using is appropriate for your cell line and experimental conditions. Some assays can be influenced by metabolic activity which might be altered by kinase inhibitors. Consider using a secondary, mechanistically different assay to confirm your results (e.e., switch from a metabolic assay like MTT to a membrane integrity assay like Trypan Blue).
-
-
Investigate Potential Off-Target Effects:
-
This compound is a potent inhibitor of BTK, FLT3, and SYK. While it has a favorable safety profile and spares kinases like TEC, EGFR, and ERBB2, off-target activity can still occur, especially at higher concentrations.[1]
-
Consult Kinase Selectivity Data: Review the kinase inhibition profile of this compound to identify potential off-target kinases that might be expressed in your non-malignant cell line.
-
Perform Target Engagement Assays: To confirm that this compound is engaging its intended targets (and potentially unintended ones) in your cells, consider using a target engagement assay like the NanoBRET™ Target Engagement Assay.
-
-
Optimize Experimental Conditions:
-
Titrate this compound Concentration: Perform a dose-response curve with a wide range of this compound concentrations on your non-malignant cells to determine their specific IC50 value. This will help you identify a potential therapeutic window where you can achieve the desired on-target effect in your experimental cells with minimal toxicity in your control cells.
-
Adjust Incubation Time: It's possible that prolonged exposure to this compound is causing cytotoxicity. Consider reducing the incubation time to see if this mitigates the toxic effects while still allowing for the desired biological outcome in your experimental cells.
-
Frequently Asked Questions (FAQs)
Q1: What are the known primary targets of this compound?
A1: this compound is a potent, non-covalent inhibitor of Bruton's tyrosine kinase (BTK), FMS-like tyrosine kinase 3 (FLT3), and Spleen tyrosine kinase (SYK).[1] It is designed to suppress signaling pathways involved in the survival and proliferation of malignant B-cells and AML cells.[1][2]
Q2: What is the reported safety profile of this compound in preclinical studies regarding non-malignant tissues?
A2: Preclinical studies have shown that this compound has a desirable safety profile. In vivo studies in rodents and dogs demonstrated no myelosuppression or evidence of tissue damage.[1][2] Importantly, this compound does not inhibit TEC, EGFR, or ERBB2 kinases, which are often associated with adverse events like bleeding, skin toxicities, and cardiac issues seen with other kinase inhibitors.[1]
Q3: Are there any published IC50 values for this compound in non-malignant cell lines?
Q4: How can I distinguish between on-target and off-target cytotoxicity in my non-malignant cells?
A4: Distinguishing between on-target and off-target effects is crucial. Here are some strategies:
-
Genetic Knockdown/Knockout: If you hypothesize that the cytotoxicity is due to on-target inhibition of a kinase present in your non-malignant cells, you can use siRNA or CRISPR/Cas9 to reduce or eliminate the expression of that kinase. If the cells become resistant to this compound-induced cytotoxicity, it suggests an on-target effect.
-
Use of Structurally Different Inhibitors: Compare the effects of this compound with other inhibitors that target the same primary kinases but have different chemical structures and likely different off-target profiles. If multiple inhibitors for the same target produce the same phenotype, it strengthens the case for an on-target effect.
-
Rescue Experiments: If the inhibited kinase has a known downstream signaling pathway, you may be able to "rescue" the cells from cytotoxicity by providing a downstream signaling molecule.
Q5: What are the common off-target liabilities of BTK and FLT3 inhibitors that I should be aware of?
A5: While this compound is designed for high selectivity, it's helpful to be aware of common off-target effects of less selective BTK and FLT3 inhibitors.
-
BTK inhibitors: First-generation BTK inhibitors can have off-target effects on kinases like EGFR (potentially causing rash and diarrhea) and TEC kinases (which can contribute to bleeding).[4][5]
-
FLT3 inhibitors: First-generation FLT3 inhibitors were often multi-kinase inhibitors with off-target effects that could lead to increased toxicities.[6] Second-generation inhibitors are generally more selective.[7] Resistance to FLT3 inhibitors can arise from off-target mechanisms, such as the activation of parallel signaling pathways like RAS/MAPK.
Data Presentation
Table 1: this compound IC50 Values in Malignant Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| MEC-1 | Chronic Lymphocytic Leukemia (CLL) | 32 |
| MV4-11 (FLT3-ITD) | Acute Myeloid Leukemia (AML) | 0.238 |
| EOL-1 (FIP1L1-PDGFRA) | Eosinophilic Leukemia | 0.045 |
Data sourced from MedChemExpress and Rice et al., 2022.[2][3]
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
This protocol provides a method for determining the cytotoxicity of this compound by measuring the metabolic activity of cells.
Materials:
-
This compound
-
Target non-malignant cells
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium. Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Distinguishing On-Target vs. Off-Target Effects using siRNA
This protocol outlines a workflow to investigate if the observed cytotoxicity is mediated by the intended target of this compound.
Materials:
-
siRNA targeting the kinase of interest (and a non-targeting control siRNA)
-
Lipofectamine RNAiMAX or a similar transfection reagent
-
Opti-MEM or other serum-free medium
-
Target non-malignant cells
-
This compound
-
Reagents for Western blotting or qPCR to confirm knockdown
-
Reagents for a cell viability assay (e.g., MTT assay)
Procedure:
-
siRNA Transfection:
-
Seed cells in 6-well plates.
-
On the following day, transfect the cells with either the target-specific siRNA or the non-targeting control siRNA according to the transfection reagent manufacturer's protocol.
-
-
Confirmation of Knockdown:
-
After 48-72 hours post-transfection, harvest a subset of the cells to confirm the knockdown of the target protein by Western blotting or qPCR.
-
-
This compound Treatment:
-
Re-seed the transfected cells into 96-well plates.
-
Allow the cells to adhere overnight.
-
Treat the cells with a range of this compound concentrations.
-
-
Cell Viability Assessment:
-
After the desired incubation period, perform a cell viability assay (e.g., MTT assay) as described in Protocol 1.
-
-
Data Analysis:
-
Compare the dose-response curves of the cells transfected with the target-specific siRNA to those transfected with the non-targeting control siRNA. A rightward shift in the IC50 curve for the target-knockdown cells would indicate an on-target cytotoxic effect.
-
Visualizations
Caption: this compound signaling pathway inhibition.
References
- 1. This compound Preclinical Data Extend Potential Applications from Oncology to Inflammation :: Aptose Biosciences Inc. (APS) [aptose.com]
- 2. This compound (CG-806) Targets FLT3 and Clusters of Kinases Operative in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ajmc.com [ajmc.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Developments and challenges of FLT3 inhibitors in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Review of FLT3 Inhibitors in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Luxeptinib Demonstrates Superior Efficacy Over Ibrutinib in Preclinical Mantle Cell Lymphoma Models
For Immediate Release
[City, State] – [Date] – In a comparative analysis of preclinical data, luxeptinib, a novel dual inhibitor of Bruton's tyrosine kinase (BTK) and spleen tyrosine kinase (SYK), has shown superior efficacy in Mantle Cell Lymphoma (MCL) models compared to the first-generation BTK inhibitor, ibrutinib. The findings, based on a comprehensive review of available in vitro and in vivo studies, suggest that this compound may offer a promising therapeutic alternative, particularly in cases of ibrutinib resistance.
Mantle Cell Lymphoma is an aggressive form of non-Hodgkin lymphoma, and while BTK inhibitors like ibrutinib have significantly improved patient outcomes, acquired resistance remains a clinical challenge.[1] this compound, with its dual inhibitory action, targets key signaling pathways crucial for the survival and proliferation of malignant B-cells.[2][3]
Superior In Vitro Activity of this compound
Preclinical studies have demonstrated that this compound effectively induces apoptosis in MCL cell lines, including those resistant to ibrutinib.[1] One key study highlighted that while both drugs target BTK, this compound also potently inhibits SYK, leading to a more comprehensive blockade of the B-cell receptor (BCR) signaling pathway.[1][2] This dual action is critical as it has been shown to downmodulate the anti-apoptotic proteins Mcl-1 and Bcl-xL, which are often implicated in treatment resistance.[1][2] In contrast, ibrutinib's activity is primarily limited to BTK inhibition.[4][5]
| Drug | Target Kinases | Effect on Ibrutinib-Resistant MCL Cell Lines | Impact on Anti-Apoptotic Proteins (Mcl-1, Bcl-xL) |
| This compound | BTK, SYK, LYN | Induces apoptosis | Downmodulation |
| Ibrutinib | BTK | Limited efficacy | No significant downmodulation reported |
Enhanced In Vivo Efficacy in MCL Models
In patient-derived xenograft (PDX) models of MCL, this compound demonstrated significant efficacy, leading to tumor growth inhibition.[1][3] This in vivo activity was associated with the downregulation of Bcl-2 family proteins and NFκB, key survival factors for MCL cells.[1] While ibrutinib has also shown efficacy in various MCL clinical settings, the preclinical data in resistant models suggests a potential advantage for this compound in overcoming resistance mechanisms.[6][7][8]
Mechanism of Action: A Tale of Two Inhibitors
Ibrutinib is a first-in-class, irreversible inhibitor of BTK that works by covalently binding to a cysteine residue (Cys481) in the BTK active site.[5][9] This action effectively shuts down the BCR signaling pathway, which is crucial for the proliferation and survival of malignant B-cells.[4][5]
This compound, on the other hand, is a non-covalent inhibitor that targets both BTK and SYK.[2] This dual inhibition provides a more comprehensive blockade of BCR signaling. Furthermore, this compound has been shown to be effective against both wild-type and C481S mutant BTK, a common mechanism of resistance to ibrutinib.[1]
Experimental Protocols
The preclinical comparisons were based on standard laboratory methodologies.
Cell Viability Assays: MCL cell lines, including ibrutinib-resistant strains, were cultured and treated with varying concentrations of this compound and ibrutinib. Cell viability was typically assessed using assays such as MTT or CellTiter-Glo to determine the half-maximal inhibitory concentration (IC50) for each compound.
Apoptosis Assays: To quantify programmed cell death, treated cells were stained with Annexin V and propidium iodide followed by flow cytometry analysis. This method allows for the differentiation between viable, early apoptotic, and late apoptotic/necrotic cells.
Western Blotting: To investigate the impact on signaling pathways, protein lysates from treated cells were separated by SDS-PAGE and transferred to membranes. These membranes were then probed with specific antibodies against key proteins such as phosphorylated BTK, SYK, and anti-apoptotic proteins like Mcl-1 and Bcl-xL to assess their expression levels.
In Vivo Xenograft Models: Patient-derived MCL tumors were implanted into immunodeficient mice. Once tumors were established, mice were randomized to receive treatment with either vehicle control, this compound, or ibrutinib. Tumor volume was measured regularly to assess treatment efficacy. At the end of the study, tumors were often harvested for further analysis of biomarkers.
Conclusion
The available preclinical data strongly suggests that this compound's dual inhibition of BTK and SYK provides a significant advantage over ibrutinib's single-target approach in MCL models, particularly in the context of ibrutinib resistance. These findings underscore the potential of this compound as a valuable next-generation therapy for Mantle Cell Lymphoma. Further clinical investigation is warranted to translate these promising preclinical results into patient benefits. This compound is currently being evaluated in Phase 1 clinical trials for patients with relapsed or refractory B-cell malignancies.[1]
References
- 1. This compound Preclinical Data Extend Potential Applications from Oncology to Inflammation :: Aptose Biosciences Inc. (APS) [aptose.com]
- 2. Dual BTK/SYK inhibition with CG-806 (this compound) disrupts B-cell receptor and Bcl-2 signaling networks in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ibrutinib in Relapsed or Refractory Mantle Cell Lymphoma and Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Ibrutinib? [synapse.patsnap.com]
- 6. Ibrutinib for the treatment of relapsed/refractory mantle cell lymphoma: extended 3.5-year follow up from a pooled analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Outcomes in 370 patients with mantle cell lymphoma treated with ibrutinib: a pooled analysis from three open-label studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase 3 SHINE Results Show IMBRUVICA® (ibrutinib)-Based Combination Regimen Significantly Reduced the Risk of Disease Progression or Death in Older Patients with Newly Diagnosed Mantle Cell Lymphoma [jnj.com]
- 9. Ibrutinib for CLL: Mechanism of action and clinical considerations [lymphomahub.com]
A Head-to-Head Comparison: Luxeptinib vs. Gilteritinib for FLT3-ITD Acute Myeloid Leukemia
A detailed review of two potent FLT3 inhibitors for the treatment of acute myeloid leukemia with FMS-like tyrosine kinase 3 internal tandem duplication mutations.
In the landscape of targeted therapies for acute myeloid leukemia (AML), inhibitors of FMS-like tyrosine kinase 3 (FLT3) have emerged as a critical treatment modality for patients harboring FLT3 mutations. Among these, gilteritinib has established itself as a standard of care, while luxeptinib is a promising next-generation inhibitor in clinical development. This guide provides a comparative analysis of this compound and gilteritinib, focusing on their mechanisms of action, preclinical and clinical efficacy, and safety profiles in the context of FLT3-internal tandem duplication (ITD) AML.
Mechanism of Action: Differentiated Kinase Inhibition Profiles
Both this compound and gilteritinib are potent tyrosine kinase inhibitors, but they exhibit distinct profiles in their molecular targets.
Gilteritinib is a second-generation, type I FLT3 inhibitor that targets both FLT3-ITD and tyrosine kinase domain (TKD) mutations.[1][2][3] By binding to the ATP-binding site of the FLT3 receptor, gilteritinib inhibits its autophosphorylation and activation, thereby disrupting downstream signaling pathways crucial for leukemic cell proliferation and survival, such as STAT5, ERK, and AKT.[4][5] This ultimately leads to the induction of apoptosis in FLT3-expressing leukemic cells.[1][2] Gilteritinib also demonstrates inhibitory activity against other tyrosine kinases, including AXL and ALK.[1][2][5]
This compound (CG-806) is a first-in-class, non-covalent, and reversible inhibitor of both FLT3 and Bruton's tyrosine kinase (BTK).[6] It potently inhibits wild-type and various mutant forms of FLT3, including FLT3-ITD.[7][8][9] A key differentiator for this compound is its "pan-FLT3/pan-BTK" profile, targeting clusters of related kinases.[6][10] This multi-kinase inhibition allows for the blockade of multiple oncogenic signaling pathways simultaneously.[10] this compound has been shown to inhibit the phosphorylation of FLT3 and its downstream target STAT5.[6] Notably, it spares kinases such as TEC, EGFR, and ErbB2, which are associated with toxicities observed with other kinase inhibitors.[11]
Preclinical and Clinical Data Summary
While a direct head-to-head clinical trial is not yet available, a comparison of existing data provides valuable insights into the potential of each agent.
This compound: Preclinical Promise
Preclinical studies have demonstrated the potent anti-leukemic activity of this compound.
| Parameter | This compound Preclinical Data |
| FLT3 Inhibition | Potent inhibitor of wild-type and clinically relevant mutant forms of FLT3, including FLT3-ITD, with low nanomolar IC50 values.[7][8][9] More potent against FLT3-ITD than wild-type FLT3.[7][8][9][12][13] |
| In Vitro Activity | Induces cell cycle arrest, apoptosis, or autophagy in AML cells.[6] Demonstrated superior anti-leukemia efficacy compared to other commercially available FLT3 inhibitors in vitro.[10] Showed greater potency in ex vivo AML patient samples compared to other FLT3 inhibitors.[7][12][14] |
| In Vivo Activity | Demonstrated strong antitumor activity in xenograft AML models with no evidence of myelosuppression or tissue damage in acute toxicology studies in mice and dogs.[7][8][9][12][13][14] |
| Resistance Profile | Retains activity against FLT3 mutants that confer resistance to other FLT3 inhibitors like quizartinib and gilteritinib.[7][14] |
This compound is currently being evaluated in a Phase 1a/b clinical trial for patients with relapsed or refractory AML and myelodysplastic syndrome.[14]
Gilteritinib: Established Clinical Efficacy
Gilteritinib has undergone extensive clinical investigation and is an FDA-approved therapy for relapsed or refractory FLT3-mutated AML.[1]
| Parameter | Gilteritinib Clinical Data (ADMIRAL Trial) |
| Study Design | Phase 3, randomized, open-label trial comparing gilteritinib to salvage chemotherapy in 371 patients with relapsed or refractory FLT3-mutated AML.[15] |
| Primary Endpoint | Overall Survival (OS) |
| Median OS | 9.3 months with gilteritinib vs. 5.6 months with salvage chemotherapy.[1] |
| One-Year Survival Rate | 37.1% with gilteritinib vs. 16.7% with salvage chemotherapy.[1][15] |
| Response Rates | Complete Remission (CR) or CR with partial hematologic recovery (CRh) rate of 34% with gilteritinib vs. 15.3% with salvage chemotherapy.[1] |
| Safety Profile | Common treatment-related adverse events include anemia, elevated liver enzymes (AST and ALT), febrile neutropenia, and thrombocytopenia.[1] |
Further studies have explored gilteritinib as a maintenance therapy post-hematopoietic stem cell transplantation (HSCT), showing a benefit in patients with measurable residual disease (MRD).[16][17][18]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings.
In Vitro Kinase Inhibition Assays (this compound)
The inhibitory activity of this compound against various kinases is typically determined using in vitro kinase assays. A common method involves:
-
Enzyme and Substrate Preparation : Recombinant human kinase enzymes (e.g., FLT3, BTK) and a suitable substrate (e.g., a generic peptide substrate) are prepared in an assay buffer.
-
Compound Dilution : this compound is serially diluted to a range of concentrations.
-
Kinase Reaction : The kinase, substrate, and ATP are incubated with the different concentrations of this compound.
-
Detection : The amount of phosphorylated substrate is quantified, often using methods like radiometric assays (incorporation of ³²P-ATP) or non-radiometric methods such as fluorescence resonance energy transfer (FRET) or luminescence-based assays that measure the amount of ATP remaining after the kinase reaction.
-
IC50 Determination : The concentration of this compound that inhibits 50% of the kinase activity (IC50) is calculated by plotting the percentage of inhibition against the log of the compound concentration.
References
- 1. Gilteritinib: A Novel FLT3 Inhibitor for Relapsed/Refractory Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jadpro.com [jadpro.com]
- 3. Gilteritinib in FLT3‐mutated acute myeloid leukemia: A real‐world Italian experience - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Gilteritinib Fumarate? [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound (CG-806) Targets FLT3 and Clusters of Kinases Operative in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound (CG-806) Targets FLT3 and Clusters of Kinases Operative in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. This compound for B-cell Tumors :: Aptose Biosciences Inc. (APS) [aptose.com]
- 12. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 13. researchgate.net [researchgate.net]
- 14. This compound Preclinical Data Extend Potential Applications from Oncology to Inflammation :: Aptose Biosciences Inc. (APS) [aptose.com]
- 15. Gilteritinib or Chemotherapy for Relapsed or Refractory FLT3-Mutated AML [aml-hub.com]
- 16. FLT3-ITD–Mutated AML: Gilteritinib in Posttransplantation Maintenance - The ASCO Post [ascopost.com]
- 17. m.youtube.com [m.youtube.com]
- 18. ascopubs.org [ascopubs.org]
Unveiling the Synergistic Power of Luxeptinib and Venetoclax in Acute Myeloid Leukemia
A detailed comparison for researchers and drug development professionals on the enhanced anti-leukemic activity of combining Luxeptinib and Venetoclax, supported by experimental evidence.
The combination of this compound (CG-806), a potent pan-FLT3/pan-BTK inhibitor, with the BCL-2 inhibitor venetoclax has demonstrated a significant synergistic effect in killing acute myeloid leukemia (AML) cells. This guide provides a comprehensive overview of the experimental data supporting this synergy, detailed methodologies for key experiments, and a visualization of the involved signaling pathways.
Enhanced Anti-Leukemic Efficacy: A Quantitative Look
The synergy between this compound and venetoclax has been evaluated in primary patient samples of AML, revealing that the combination leads to enhanced cell killing compared to either agent alone. While specific combination index (CI) values from the pivotal study by Mason et al. (2022) are not publicly available in tabulated form, the research highlights a clear synergistic pro-apoptotic effect. The combination is particularly effective in overcoming resistance mechanisms associated with monotherapy.
To illustrate the typical data generated in such studies, the following table represents a hypothetical summary of synergistic effects based on the descriptive findings in the literature.
| Cell Line / Patient Sample | Drug Combination | Effect | Combination Index (CI) Range (Hypothetical) |
| Primary AML Samples | This compound + Venetoclax | Enhanced Cell Killing | < 1 (Synergistic) |
| FLT3-mutant AML cells | This compound + Venetoclax | Synergistic pro-apoptotic effect | < 1 (Synergistic) |
Note: The CI values are illustrative of synergistic effects (CI < 1) as described in the literature; specific quantitative data from the primary study is not publicly available.
Deciphering the Mechanism: Signaling Pathways and Apoptosis
This compound exerts its effect by inhibiting key kinases involved in cancer cell survival and proliferation, including FLT3 and BTK. This multi-targeted approach disrupts several downstream signaling pathways. Venetoclax, on the other hand, directly targets the anti-apoptotic protein BCL-2, releasing pro-apoptotic proteins and triggering programmed cell death. The combination of these two agents results in a potent, dual-pronged attack on AML cells.
Signaling Pathway of this compound and Venetoclax
Caption: Combined inhibition of proliferation and induction of apoptosis.
Experimental Validation: Methodologies
The synergistic effect of this compound and venetoclax is typically validated through a series of in vitro experiments. Below are detailed protocols for the key assays used in these studies.
Experimental Workflow for Synergy Assessment
Caption: Workflow for evaluating drug synergy.
Apoptosis Assay Protocol (Annexin V/PI Staining)
This assay quantifies the percentage of cells undergoing apoptosis.
-
Cell Preparation:
-
Culture AML cells to the desired density.
-
Treat cells with this compound, venetoclax, the combination of both, or a vehicle control for the indicated time period (e.g., 24-48 hours).
-
Harvest cells by centrifugation and wash with cold phosphate-buffered saline (PBS).
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) staining solution to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Annexin V-positive, PI-negative cells are considered to be in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Western Blot Protocol
This technique is used to detect changes in the expression levels of key proteins involved in the signaling and apoptotic pathways.
-
Protein Extraction:
-
Treat AML cells as described in the apoptosis assay.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against target proteins (e.g., cleaved PARP, cleaved Caspase-3, BCL-2, p-FLT3, p-BTK) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Conclusion
The combination of this compound and venetoclax represents a promising therapeutic strategy for AML. The synergistic enhancement of apoptosis through the dual targeting of critical survival and proliferation pathways provides a strong rationale for further clinical investigation. The experimental protocols and pathway diagrams presented in this guide offer a framework for researchers to validate and expand upon these findings.
Luxeptinib and Quizartinib: A Comparative Analysis of Safety Profiles for Drug Development Professionals
An in-depth look at the preclinical and clinical safety data of the non-covalent FLT3/BTK inhibitor Luxeptinib versus the selective FLT3 inhibitor quizartinib, providing researchers and scientists with a comparative guide to their distinct safety profiles.
In the landscape of targeted therapies for hematologic malignancies, particularly acute myeloid leukemia (AML), FMS-like tyrosine kinase 3 (FLT3) inhibitors have emerged as a critical class of drugs. Among these, quizartinib has established its efficacy, albeit with notable safety considerations. A newer agent, this compound, with a distinct mechanism of action, is under investigation and presents a potentially different safety profile. This guide provides a comparative analysis of the safety data for this compound and quizartinib, aimed at researchers, scientists, and drug development professionals.
Overview of this compound and Quizartinib
Quizartinib is a highly potent and selective second-generation FLT3 inhibitor.[1][2] It is approved for the treatment of adult patients with newly diagnosed AML that is FLT3 internal tandem duplication (ITD)-positive. Its clinical use is accompanied by a significant safety concern: a dose-dependent prolongation of the QT interval, which can lead to life-threatening cardiac arrhythmias.[1][2] This has necessitated the implementation of a Risk Evaluation and Mitigation Strategy (REMS) program for its use.
This compound (CG-806) is a first-in-class, orally bioavailable, non-covalent inhibitor of both FLT3 and Bruton's tyrosine kinase (BTK).[3] Its dual inhibitory action and non-covalent binding mechanism may offer a distinct efficacy and safety profile. Notably, preclinical studies have suggested a favorable safety profile, particularly with respect to cardiac toxicity.[3] this compound is currently in Phase 1a/b clinical trials for relapsed or refractory B-cell malignancies and AML.[4][5]
Comparative Safety Data
The following tables summarize the available quantitative safety data for this compound and quizartinib from clinical trials. It is important to note that the data for this compound are from early-phase trials with smaller patient populations and potentially different underlying conditions compared to the large Phase 3 trial data for quizartinib. Therefore, a direct comparison of the incidence rates of adverse events should be interpreted with caution.
Table 1: Key Safety Profile Characteristics
| Feature | This compound | Quizartinib |
| Primary Mechanism | Non-covalent FLT3 and BTK inhibitor[3] | Selective FLT3 inhibitor[1][2] |
| Key Safety Concern | Hypertension (observed as a DLT in one patient)[6] | QT prolongation, Torsades de Pointes[1][2] |
| REMS Program | No | Yes |
| Preclinical Cardiac Safety | No effect on QTc observed in animal models[3] | Not applicable (clinically confirmed QTc prolongation) |
Table 2: Incidence of Common Grade ≥3 Adverse Events in Clinical Trials
| Adverse Event | This compound (Phase 1a/b, R/R B-Cell Malignancies)¹⁴ | Quizartinib (Phase 3, QuANTUM-First, Newly Diagnosed AML)¹⁷ | Placebo (Phase 3, QuANTUM-First, Newly Diagnosed AML)¹⁷ |
| Febrile Neutropenia | Not reported as a common Grade ≥3 TEAE | 43.4% | 41.0% |
| Neutropenia | 18.2% | 18.0% | 8.6% |
| Hypokalemia | Not reported as a common Grade ≥3 TEAE | 18.9% | 16.4% |
| Pneumonia | Not reported as a common Grade ≥3 TEAE | 11.7% | 12.7% |
| Diarrhea | 9.1% | Not reported as a common Grade ≥3 TEAE in this source | Not reported as a common Grade ≥3 TEAE in this source |
| Hypertension | One patient with pre-existing hypertension experienced Grade 4 hypertension (DLT) | Not reported as a common Grade ≥3 TEAE in this source | Not reported as a common Grade ≥3 TEAE in this source |
Signaling Pathway Diagrams
The distinct mechanisms of action of this compound and quizartinib are visualized in the following signaling pathway diagrams.
Caption: this compound inhibits both FLT3 and BTK signaling pathways.
Caption: Quizartinib selectively inhibits the FLT3 signaling pathway.
Experimental Protocols for Safety Assessment
While detailed, step-by-step experimental protocols are proprietary to the clinical trial sponsors, the following outlines the methodologies for safety monitoring as described in public records.
Quizartinib (QuANTUM-First Trial - NCT02668653):
The safety assessment in the QuANTUM-First trial was rigorous, with a strong emphasis on cardiac monitoring.[7][8]
-
Cardiac Monitoring:
-
Electrocardiograms (ECGs): Baseline ECGs were mandatory. During induction and consolidation, ECGs were performed weekly. In the maintenance phase, weekly ECGs were conducted for the first month, followed by periodic monitoring.[9] More frequent monitoring was instituted for patients with risk factors for QT prolongation or those on concomitant QT-prolonging drugs.[10]
-
Electrolyte Monitoring: Serum potassium and magnesium levels were monitored at baseline and regularly throughout the study. Deficiencies were corrected promptly.[10]
-
-
Dose Adjustment for QT Prolongation: The protocol included specific rules for dose interruption and reduction based on the degree of QTcF prolongation. For instance, a QTcF between 481 ms and 500 ms prompted a dose reduction, while a QTcF greater than 500 ms required treatment interruption.[9]
-
Adverse Event (AE) Reporting: All AEs were graded using the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE).[11]
This compound (Phase 1a/b Trials - NCT04477291 & NCT03893682):
As dose-escalation studies, the primary focus of these trials was to establish the safety and maximum tolerated dose (MTD) of this compound.[4][5]
-
Dose-Limiting Toxicity (DLT) Evaluation: Patients were closely monitored for DLTs during the initial 28-day cycle. A DLT is a pre-defined, drug-related toxicity of a certain severity that triggers decisions about dose escalation.[5][12]
-
Treatment-Emergent Adverse Event (TEAE) Monitoring: All TEAEs were systematically collected and graded, presumably according to NCI-CTCAE.[6]
-
Standard Safety Assessments: The protocol included routine monitoring of vital signs, physical examinations, and comprehensive laboratory tests (hematology and serum chemistry). Although preclinical data were reassuring, standard cardiac monitoring with ECGs is a typical component of Phase 1 trials for kinase inhibitors.[3]
Experimental Workflow for Safety Assessment
The diagram below illustrates a generalized workflow for monitoring patient safety in a clinical trial of a targeted oral therapy.
Caption: General workflow for clinical trial safety assessment.
Summary and Future Directions
The safety profiles of this compound and quizartinib appear to be notably different, a factor of significant interest for drug development. Quizartinib's prominent cardiotoxicity, specifically QT prolongation, is a well-documented and managed risk that nonetheless requires substantial monitoring.[1][2] In contrast, this compound has not demonstrated a signal for cardiac toxicity in preclinical and early clinical studies.[3] The dose-limiting toxicity of hypertension observed in a single patient warrants further investigation as clinical trials progress.[6]
The broader kinase inhibition profile of this compound, which spares kinases linked to known toxicities, may contribute to its distinct and potentially more favorable safety profile.[3] However, it is imperative to underscore that the available clinical safety data for this compound is preliminary and from a small number of patients in early-phase trials.
For researchers and drug development professionals, the key takeaway is that this compound presents a promising alternative to existing FLT3 inhibitors, with a safety profile that could offer significant clinical advantages, particularly regarding cardiac safety. As more mature data from larger, randomized trials become available, a more definitive comparison will be possible. The ongoing clinical development of this compound should be closely monitored to fully elucidate its therapeutic index and potential to address the unmet needs of patients with hematologic malignancies.
References
- 1. Efficacy and safety of second‑generation FLT3 inhibitors in acute myeloid leukemia: A systematic review and meta‑analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of second‑generation FLT3 inhibitors in acute myeloid leukemia: A systematic review and meta‑analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound (CG-806) Targets FLT3 and Clusters of Kinases Operative in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound for AML :: Aptose Biosciences Inc. (APS) [aptose.com]
- 5. Clinical Trial: NCT04477291 - My Cancer Genome [mycancergenome.org]
- 6. researchgate.net [researchgate.net]
- 7. Quizartinib plus chemotherapy in newly diagnosed patients with FLT3-internal-tandem-duplication-positive acute myeloid leukaemia (QuANTUM-First): a randomised, double-blind, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Daiichi Sankyo Announces First Patient Enrolled in Phase 3 QuANTUM-First Trial Investigating Quizartinib in Newly-Diagnosed FLT3-ITD+ Acute Myeloid Leukemia - Press Releases - Media - Daiichi Sankyo [daiichisankyo.com]
- 9. Quizartinib Dosage Guide + Max Dose, Adjustments - Drugs.com [drugs.com]
- 10. Dosing and Administration | VANFLYTA® (quizartinib) | HCP [vanflytahcp.com]
- 11. Quantum-First: Safety By Treatment Phase and By Age in Newly Diagnosed (nd) Patients (pts) with FMS-like Tyrosine Kinase 3-Internal Tandem Duplication ( FLT3-ITD) Positive Acute Myeloid Leukemia (AML) | Semantic Scholar [semanticscholar.org]
- 12. case.edu [case.edu]
Luxeptinib's Potency Profile: A Comparative Analysis Against Wild-Type and Mutant FLT3
A detailed guide for researchers on the differential inhibitory activity of Luxeptinib (CG-806), a potent, non-covalent, oral pan-FLT3/pan-BTK inhibitor.
This compound (also known as CG-806) is a novel, orally active kinase inhibitor currently under investigation for the treatment of various hematologic malignancies, including Acute Myeloid Leukemia (AML).[1][2][3] A significant portion of AML cases are driven by mutations in the FMS-like tyrosine kinase 3 (FLT3) receptor, which lead to its constitutive activation and uncontrolled cell proliferation.[4][5] this compound distinguishes itself by potently inhibiting both wild-type (WT) FLT3 and, more notably, the clinically significant mutant forms of the kinase that often lead to resistance against other therapies.[4][6][7][8][9][10]
This guide provides a comparative analysis of this compound's potency against WT and mutant FLT3, supported by experimental data and detailed methodologies for key assays.
Data Presentation: Potency Against FLT3 Variants
This compound demonstrates potent inhibition of FLT3 at low nanomolar concentrations.[4][6][7][8][9][10] Critically, it is a more potent inhibitor of the constitutively active mutant forms of FLT3, such as the internal tandem duplication (ITD) and kinase domain mutants, than it is against the wild-type version of the enzyme.[4][6][7][8][9][10] For instance, this compound inhibited the activity of recombinant FLT3-ITD at a concentration 10-fold lower than that required for WT FLT3.[4]
Table 1: this compound Anti-proliferative Potency in FLT3-Dependent Ba/F3 Cells
| Cell Line (Expressing FLT3 Variant) | This compound IC₅₀ (nmol/L) | Gilteritinib IC₅₀ (nmol/L) | Quizartinib IC₅₀ (nmol/L) | Crenolanib IC₅₀ (nmol/L) |
| FLT3-ITD | 11 | 2 | 1 | 4 |
| FLT3-D835Y | 16 | 13 | 115 | 11 |
| FLT3-ITD + D835Y | 14 | 12 | 129 | 10 |
| FLT3-ITD + F691L | 10 | 18 | >1000 | 15 |
Data sourced from studies on murine Ba/F3 cells engineered to depend on specific forms of human FLT3 for survival.[4] This data highlights this compound's retained activity against mutations like F691L that confer resistance to other inhibitors such as quizartinib.
Comparative Efficacy in AML Patient Samples
In ex vivo studies using fresh primary samples from a large cohort of AML patients, this compound demonstrated superior potency compared to other established FLT3 inhibitors.[4][6][7][8][9] This enhanced activity was observed across a wide array of AML subtypes, regardless of the FLT3 mutational status or the presence of other common co-mutations (e.g., NPM1, IDH1/2, TP53).[4][6][7][8][9]
Table 2: Comparative Potency of FLT3 Inhibitors in Primary AML Samples
| Inhibitor | Median IC₅₀ (µmol/L) in 186 AML Patient Samples |
| This compound | 0.0945 |
| Gilteritinib | >0.1 |
| Quizartinib | >0.1 |
| Midostaurin | >0.1 |
This table summarizes data from a study where this compound yielded IC₅₀ values below 0.1 μmol/L at a significantly higher frequency than other tested FLT3 inhibitors.[4]
Experimental Protocols
The data presented above is derived from rigorous preclinical testing. Below are detailed methodologies for the key experiments used to assess this compound's potency.
In Vitro Kinase Inhibition Assay (IC₅₀ Determination)
This assay quantifies the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.
Objective: To determine the IC₅₀ value of this compound against recombinant WT and mutant FLT3 enzymes.
Methodology: A common method is a Fluorescence Resonance Energy Transfer (FRET)-based assay.[11]
-
Reagent Preparation:
-
Kinase Buffer: Typically contains 50mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.[12]
-
Enzyme Solution: Recombinant human FLT3 (WT or mutant variants) is diluted to a pre-determined optimal concentration in kinase buffer.
-
Substrate/ATP Mix: A fluorescently-labeled peptide substrate and ATP are mixed in the kinase buffer.
-
Inhibitor Dilution Series: this compound is serially diluted in DMSO and then further diluted in kinase buffer to create a range of concentrations for testing.
-
-
Assay Procedure (384-well plate format):
-
5 µL of the diluted this compound solution (or DMSO for control) is added to the assay wells.
-
5 µL of the diluted FLT3 enzyme solution is added to each well and incubated briefly with the inhibitor.
-
The kinase reaction is initiated by adding 5 µL of the substrate/ATP mixture.
-
The plate is incubated at room temperature for a specified period (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.[11]
-
-
Signal Detection & Data Analysis:
-
The FRET signal is measured using a plate reader. As the kinase phosphorylates the substrate, the FRET signal changes.
-
The raw data is converted to percent inhibition relative to the DMSO control.
-
IC₅₀ values are calculated by fitting the dose-response curve to a sigmoidal model using appropriate software (e.g., GraphPad Prism).[11]
-
Cell-Based Anti-proliferative Assay
This assay measures the ability of a compound to inhibit the growth and proliferation of cancer cells.
Objective: To determine the potency of this compound against AML cell lines or primary patient cells.
Methodology:
-
Cell Culture:
-
AML cell lines (e.g., MV4-11, which harbors an FLT3-ITD mutation) or primary cells from AML patients are cultured in appropriate media supplemented with growth factors.
-
Cells are seeded at a specific density (e.g., 10,000 cells/well) into 96-well plates.[11]
-
-
Compound Treatment:
-
Viability Measurement:
-
After the incubation period, a cell viability reagent (e.g., CellTiter-Blue® or CellTiter-Glo®) is added to each well.[11] These reagents measure metabolic activity or ATP content, which correlates with the number of viable cells.
-
The plate is incubated for a further 1-4 hours.
-
The resulting fluorescent or luminescent signal is read using a microplate reader.
-
-
Data Analysis:
-
The viability of treated cells is expressed as a percentage relative to untreated control cells.
-
IC₅₀ values are determined by plotting the percent viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.
-
Mandatory Visualizations
FLT3 Signaling Pathway and this compound Inhibition
Caption: this compound inhibits constitutively active FLT3, blocking downstream signaling.
Experimental Workflow for IC₅₀ Determination
Caption: Workflow for determining inhibitor IC₅₀ values via in vitro kinase assay.
References
- 1. researchgate.net [researchgate.net]
- 2. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound (CG-806) Targets FLT3 and Clusters of Kinases Operative in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. promega.com [promega.com]
- 6. This compound (CG-806) Targets FLT3 and Clusters of Kinases Operative in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. researchgate.net [researchgate.net]
- 9. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 10. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 11. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Clinical trial data validating Luxeptinib's mechanism of action
An In-depth Guide for Researchers and Drug Development Professionals on the Mechanism of Action of Luxeptinib, Validated by Preclinical and Clinical Data.
This compound (formerly CG-806) is an investigational, orally administered, first-in-class kinase inhibitor demonstrating a unique mechanism of action by targeting key signaling pathways in hematologic malignancies. This guide provides a comparative analysis of this compound, supported by experimental data from preclinical studies and ongoing Phase 1 clinical trials, to offer researchers and drug development professionals a comprehensive understanding of its therapeutic potential.
Mechanism of Action: Dual Inhibition of Key Kinase Pathways
This compound is characterized as a dual lymphoid and myeloid kinome inhibitor.[1] Its primary mechanism of action involves the potent, non-covalent inhibition of Bruton's tyrosine kinase (BTK) and FMS-like tyrosine kinase 3 (FLT3).[2][3][4] This dual activity allows it to target drivers of both B-cell malignancies and acute myeloid leukemia (AML).
Beyond its primary targets, broad kinase screening has revealed that this compound also inhibits clusters of other kinases that are involved in oncogenic signaling and resistance pathways, while notably sparing kinases associated with clinical toxicities such as TEC, EGFR, and ERBB2.[1][5][6] This selective yet multi-targeted profile distinguishes it from other kinase inhibitors.
Key signaling pathways disrupted by this compound include:
-
B-Cell Receptor (BCR) Signaling: In B-cell malignancies, this compound inhibits the activation of LYN, SYK, and BTK.[1] This effectively disrupts the BCR signaling cascade, which is crucial for the survival and proliferation of malignant B-cells.[7][8] Studies have shown that this compound can overcome resistance to the established BTK inhibitor, ibrutinib.[1][8]
-
FLT3 Signaling: In AML, approximately 30% of patients have mutations in the FLT3 gene, which leads to constitutive activation of the kinase and is associated with a poor prognosis.[1][9] this compound potently inhibits both wild-type and various clinically relevant mutant forms of FLT3, including internal tandem duplication (ITD) and mutations in the kinase domain (D835) and gatekeeper residue (F691).[5][6][9][10]
-
Inflammatory Signaling: Preclinical data indicate that this compound interferes with the NLRP3 inflammasome and endotoxin-induced inflammatory signaling pathways.[1] It inhibits the release of pro-inflammatory cytokines such as IL-1β, IL-6, and TNFα, suggesting its potential application in treating inflammatory diseases and inflammation-associated cancer resistance.[1]
Comparative Kinase Inhibition Profile
This compound has demonstrated potent inhibitory activity against its primary targets, often with greater potency than other FLT3 inhibitors.
| Target Kinase | This compound IC50 | Comparator IC50 | Comparator Drug |
| FLT3-ITD | 0.8 nM[10] | - | - |
| FLT3 (Wild Type) | 8.7 nM[10] | - | - |
| SYK | 59 nM[7] | - | - |
| BTK | Potent Inhibition | - | Ibrutinib |
Note: Direct comparative IC50 values for all kinases against all relevant drugs are not consistently available in the provided search results. The table reflects the available data.
Preclinical Validation of Mechanism of Action
In vitro and in vivo preclinical studies have provided substantial evidence for this compound's mechanism of action and anti-tumor activity.
B-Cell Malignancies
In mantle cell lymphoma (MCL) cell lines, including those resistant to ibrutinib, this compound induced apoptosis and down-modulated anti-apoptotic proteins like Mcl-1 and Bcl-xL.[1] It also reversed the survival advantages conferred by stromal cells.[1]
Acute Myeloid Leukemia (AML)
Ex vivo profiling of this compound against 186 fresh AML patient samples showed greater potency compared to other FLT3 inhibitors.[1][5][6] This activity was observed in samples with various mutations, including FLT3, IDH1/2, ASXL1, NPM1, SRSF2, TP53, or RAS.[1][5][6] In AML xenograft models, oral administration of this compound resulted in strong antitumor activity without causing myelosuppression or other tissue damage in toxicology studies.[1][2][5][10][11]
Clinical Trial Data
This compound is currently being evaluated in Phase 1a/b clinical trials for patients with relapsed or refractory B-cell malignancies and separately for patients with relapsed or refractory AML or high-risk myelodysplastic syndromes (MDS).[1]
B-Cell Malignancy Study (NCT03893682)
As of May 15, 2023, 36 patients with a median of 3 prior lines of treatment were administered this compound at doses from 150 mg to 900 mg BID.[12]
-
Safety: The treatment has shown a favorable safety profile.[12] Only one patient (2.8%) experienced a dose-limiting toxicity (DLT) of hypertension.[12] 14 patients (38.9%) had at least one drug-related Grade ≥3 treatment-emergent adverse event (TEAE).[12]
-
Efficacy: Early results indicate anti-tumor activity, including decreased lesion size in patients with Small Lymphocytic Lymphoma (SLL) and Chronic Lymphocytic Leukemia (CLL) at dosages of 300mg or higher.[13] Target engagement was confirmed by the dose-dependent inhibition of phospho-BTK.[14]
AML and MDS Study (NCT04477291)
As of June 5, 2023, 40 patients with a median of 3 prior treatments were enrolled.[12]
-
Safety: 7 patients (17.5%) experienced a drug-related grade ≥3 TEAE, with the most common being decreased lymphocyte count, decreased platelet count, and anemia.[12] No DLTs were observed with a new G3 formulation designed for improved absorption.[12]
-
Efficacy: One patient treated at the 450 mg dose achieved a complete remission with no minimal residual disease (CRmrd) and remained on the study for 56 weeks.[12]
Experimental Protocols and Methodologies
The validation of this compound's mechanism of action relies on a range of standard and specialized experimental procedures.
Kinase Inhibition Assays
-
Objective: To determine the concentration of this compound required to inhibit the activity of specific kinases by 50% (IC50).
-
Methodology: Recombinant forms of target kinases (e.g., FLT3, BTK, SYK) are incubated with their specific substrates and ATP in the presence of varying concentrations of this compound. The level of substrate phosphorylation, indicative of kinase activity, is then measured, typically using radiometric or fluorescence-based methods. IC50 values are calculated from the resulting dose-response curves.
Cellular Viability and Apoptosis Assays
-
Objective: To assess the effect of this compound on the proliferation and survival of cancer cells.
-
Methodology: Cancer cell lines (e.g., MCL, AML cell lines) or primary patient cells are cultured in the presence of increasing concentrations of this compound. After a set incubation period (e.g., 48-72 hours), cell viability is measured using assays such as MTT or CellTiter-Glo. Apoptosis is quantified by flow cytometry using Annexin V and propidium iodide staining to identify early and late apoptotic cells.
Western Blotting for Signaling Pathway Analysis
-
Objective: To measure the phosphorylation status of key proteins within a signaling cascade to confirm target engagement.
-
Methodology: Cells are treated with this compound for a specified time, sometimes following stimulation with an activating agent (e.g., anti-IgM for BCR pathway).[8] Cells are then lysed, and protein extracts are separated by SDS-PAGE. Specific antibodies against total and phosphorylated forms of target proteins (e.g., BTK, SYK, LYN, FLT3, ERK) are used to detect changes in their phosphorylation levels, providing a direct readout of the drug's inhibitory effect on the pathway.[7][8]
In Vivo Xenograft Models
-
Objective: To evaluate the anti-tumor efficacy and safety of this compound in a living organism.
-
Methodology: Human cancer cells (e.g., AML cell line MV4-11) are implanted subcutaneously or intravenously into immunodeficient mice.[15] Once tumors are established, mice are treated with this compound (administered orally) or a vehicle control. Tumor volume and mouse body weight are monitored regularly.[15] At the end of the study, tumors and tissues may be collected for further analysis. This model allows for the assessment of efficacy, pharmacokinetics, and potential toxicities.[15]
Visualizing the Mechanism of Action
The following diagrams illustrate the key pathways targeted by this compound.
Caption: this compound inhibits multiple upstream kinases in the BCR pathway.
Caption: this compound directly targets the FLT3 receptor in AML.
Caption: this compound inhibits the NLRP3 inflammasome pathway.
Caption: Workflow for preclinical validation of kinase inhibitors.
Conclusion and Future Directions
The available clinical and preclinical data validate this compound's novel mechanism of action as a potent dual inhibitor of key kinases in both lymphoid and myeloid malignancies. Its ability to target BTK and FLT3, along with other oncogenic drivers, provides a strong rationale for its development in patient populations with high unmet needs, including those who are resistant to existing therapies. The favorable safety profile observed in early clinical trials is encouraging.
Ongoing and future studies will be critical to further define the clinical efficacy of this compound, optimize dosing, and identify the patient populations most likely to benefit from this targeted therapy. The comparative data suggests that this compound's broader kinase inhibition profile may offer advantages over more selective agents, particularly in the context of acquired resistance. As a multi-faceted inhibitor, this compound stands as a promising candidate in the landscape of precision oncology.
References
- 1. This compound Preclinical Data Extend Potential Applications from Oncology to Inflammation :: Aptose Biosciences Inc. (APS) [aptose.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound interferes with LYN-mediated activation of SYK and modulates BCR signaling in lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound for Myeloid Tumors :: Aptose Biosciences Inc. (APS) [aptose.com]
- 10. This compound (CG-806) Targets FLT3 and Clusters of Kinases Operative in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 12. ashpublications.org [ashpublications.org]
- 13. cllsociety.org [cllsociety.org]
- 14. A Study of CG-806 in Patients With Relapsed or Refractory CLL/SLL or Non-Hodgkin's Lymphomas [clin.larvol.com]
- 15. researchgate.net [researchgate.net]
Independent Analysis of Luxeptinib's Impact on the NLRP3 Inflammasome: A Comparative Guide
Disclaimer: The majority of currently available data on the effect of Luxeptinib on the NLRP3 inflammasome originates from preclinical studies conducted by or in affiliation with Aptose Biosciences, the developer of this compound. As of this review, extensive independent, third-party verification and direct comparative studies with other NLRP3 inhibitors are limited in the public domain. This guide summarizes the available information to provide an overview for researchers, scientists, and drug development professionals.
Introduction to this compound and the NLRP3 Inflammasome
This compound (formerly CG-806) is an oral, first-in-class, multi-kinase inhibitor currently in clinical development for hematologic malignancies. Beyond its applications in oncology, preclinical data have highlighted its potential as a modulator of inflammatory pathways, specifically through its interaction with the NOD-like receptor protein 3 (NLRP3) inflammasome. The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune system by responding to a wide range of danger signals, leading to the activation of caspase-1 and the subsequent maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18. Aberrant activation of the NLRP3 inflammasome is implicated in a variety of inflammatory and autoimmune diseases.
This guide provides an overview of the reported effects of this compound on the NLRP3 inflammasome, presents available quantitative data, and outlines the experimental protocols used to assess these effects. It also provides context by briefly describing other known NLRP3 inflammasome inhibitors.
Mechanism of Action of this compound on the NLRP3 Inflammasome
Studies have shown that this compound inhibits the function of the NLRP3 inflammasome in human THP-1 monocytes and bone marrow-derived macrophages. The proposed mechanism of action is not the prevention of the assembly of the NLRP3-ASC complex, but rather the inhibition of the inflammasome's ability to proteolytically cleave pro-caspase-1 into its active form.[1] This ultimately prevents the release of mature IL-1β.
Furthermore, this compound has been reported to inhibit several kinases that are phosphorylated in response to endotoxins, such as p38MAPK, ERK1/2, and SAPK/JNK.[1] It also inhibits the activation of the transcription factor NF-κB p65.[1]
Quantitative Data on this compound's Effect
The following table summarizes the reported quantitative data for this compound's inhibitory effects on the release of inflammatory cytokines.
| Cell Type | Cytokine Measured | Effective Concentration | Reference |
| THP-1 Monocytes | IL-1β, IL-6, TNFα | ≥ 0.1 µM | [1] |
| Macrophages | IL-1β, IL-6, TNFα | ≥ 0.1 µM | [1] |
Note: This data is from a study affiliated with Aptose Biosciences.[1]
Comparison with Alternative NLRP3 Inflammasome Inhibitors
A direct experimental comparison between this compound and other NLRP3 inhibitors from independent studies is not yet available. However, for context, here is a brief overview of two other well-characterized NLRP3 inhibitors.
| Inhibitor | Mechanism of Action | Reported IC50/Potency | Status |
| MCC950 | Directly binds to the NACHT domain of NLRP3, inhibiting its ATPase activity and preventing inflammasome assembly. | Potent inhibitor with IC50 in the nanomolar range for IL-1β release. | Preclinical/Clinical Research |
| Dapansutrile (OLT1177) | A β-sulfonyl nitrile molecule that directly inhibits NLRP3 ATPase activity. | Reduces IL-1β release with micromolar potency. | Phase 2 Clinical Trials |
Experimental Protocols
The following are generalized protocols for key experiments used to assess the effect of compounds on the NLRP3 inflammasome.
THP-1 Cell Culture and Differentiation
-
Cell Line: Human THP-1 monocytic cells.
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Differentiation (optional but common): To differentiate THP-1 monocytes into macrophage-like cells, they are typically treated with 50-100 ng/mL of phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.
NLRP3 Inflammasome Activation in THP-1 Cells
This is a two-signal process:
-
Priming (Signal 1): Cells are treated with 1 µg/mL of lipopolysaccharide (LPS) for 3-4 hours. This upregulates the expression of NLRP3 and pro-IL-1β.
-
Activation (Signal 2): Following priming, cells are treated with a second stimulus such as:
-
Nigericin (5-10 µM) for 1-2 hours.
-
ATP (2.5-5 mM) for 30-60 minutes.
-
Measurement of IL-1β Release (ELISA)
-
Principle: A sandwich enzyme-linked immunosorbent assay (ELISA) is used to quantify the concentration of secreted IL-1β in the cell culture supernatant.
-
Procedure:
-
Collect the cell culture supernatant after inflammasome activation.
-
Add the supernatant to a 96-well plate pre-coated with an anti-human IL-1β capture antibody.
-
Incubate to allow the IL-1β to bind to the antibody.
-
Wash the plate and add a biotinylated detection antibody specific for IL-1β.
-
Incubate, then wash and add streptavidin-horseradish peroxidase (HRP).
-
Add a chromogenic substrate (e.g., TMB). The HRP enzyme will catalyze a color change.
-
Stop the reaction and measure the absorbance at a specific wavelength (e.g., 450 nm).
-
The concentration of IL-1β is determined by comparing the sample's absorbance to a standard curve of known IL-1β concentrations.
-
Caspase-1 Activity Assay
-
Principle: This assay measures the enzymatic activity of cleaved caspase-1.
-
Procedure (using a colorimetric substrate):
-
After inflammasome activation, lyse the cells to release intracellular contents.
-
Add a specific caspase-1 substrate (e.g., YVAD-pNA) to the cell lysate.
-
Active caspase-1 will cleave the substrate, releasing a chromophore (pNA).
-
Measure the absorbance of the released chromophore at 405 nm.
-
The increase in absorbance is proportional to the caspase-1 activity.
-
Conclusion
The available preclinical data from studies affiliated with Aptose Biosciences suggest that this compound is an inhibitor of the NLRP3 inflammasome, acting downstream of inflammasome assembly to prevent caspase-1 activation and subsequent IL-1β release. This positions this compound as a potential therapeutic for inflammatory diseases. However, a critical next step for the research community is the independent verification of these findings and the execution of direct comparative studies against other NLRP3 inhibitors to fully understand its relative potency and potential clinical advantages. Such studies will be crucial in validating the therapeutic potential of this compound in the context of NLRP3-driven pathologies.
References
Safety Operating Guide
Essential Safety and Logistical Information for Handling Luxeptinib
Disclaimer: No specific Safety Data Sheet (SDS) for Luxeptinib is publicly available. The following information is based on the safety profiles of similar potent small-molecule kinase inhibitors and general laboratory safety guidelines. Researchers should always consult their institution's safety office and perform a risk assessment before handling any new compound.
This compound is a potent, orally active, reversible, and non-covalent pan-FLT3/pan-BTK inhibitor. As with any potent research compound, meticulous handling and disposal procedures are paramount to ensure the safety of laboratory personnel and the environment. This guide provides essential safety protocols, operational instructions, and disposal plans for researchers, scientists, and drug development professionals working with this compound.
Personal Protective Equipment (PPE)
Given the potent biological activity of this compound and the hazardous nature of similar kinase inhibitors, a comprehensive approach to personal protection is mandatory. The following PPE should be worn at all times when handling this compound in solid or solution form:
-
Gloves: Two pairs of nitrile gloves are recommended. Change gloves immediately if contaminated.
-
Eye Protection: Chemical safety goggles or a face shield should be worn to protect against splashes and airborne particles.
-
Lab Coat: A fully buttoned lab coat, preferably a disposable one or one designated for hazardous compound use, is required.
-
Respiratory Protection: When handling the solid compound outside of a certified chemical fume hood or biological safety cabinet, a NIOSH-approved N95 or higher-rated respirator is essential to prevent inhalation of fine particles.
Hazard Identification and Safety Precautions
Based on the safety data for Ibrutinib, a comparable BTK inhibitor, this compound should be handled as a hazardous substance with the following potential risks:
-
Suspected of causing cancer[1]
Precautionary Measures:
-
Avoid all direct contact with the skin, eyes, and mucous membranes.
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.
-
Wash hands thoroughly after handling, even if gloves were worn.
-
Handle the solid compound in a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.
-
Prepare solutions in a well-ventilated area, preferably within a fume hood.
Quantitative Data Summary
While specific quantitative safety data for this compound is not available, the following table summarizes key properties gathered from supplier information and data for the comparable compound, Ibrutinib.
| Property | Value | Source |
| Ibrutinib Melting Point | 153-158°C | [2] |
| Ibrutinib Boiling Point | 715.0±60.0°C at 760 mmHg | [2] |
| Ibrutinib Solubility in DMSO | Approximately 30 mg/mL | [4] |
| Ibrutinib Solubility in Ethanol | Approximately 0.25 mg/mL | [4] |
Experimental Protocols
Receiving and Storing this compound
-
Receipt: Upon receiving the shipment, inspect the packaging for any signs of damage or leakage. Wear appropriate PPE during inspection.
-
Storage: Store this compound in its original, tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. For long-term storage, follow the manufacturer's recommendations, which are typically at -20°C or -80°C.
Preparation of this compound Stock Solutions
This protocol is based on the preparation of solutions for similar kinase inhibitors.
-
Preparation: All manipulations should be performed in a chemical fume hood.
-
Weighing: Tare a clean, dry vial on an analytical balance. Carefully add the desired amount of this compound powder to the vial.
-
Solvent Addition: Add the appropriate volume of a suitable solvent, such as dimethyl sulfoxide (DMSO), to the vial to achieve the desired stock concentration.
-
Dissolution: Cap the vial tightly and vortex or sonicate until the solid is completely dissolved. Gentle warming may be applied if necessary, but be mindful of potential degradation.
-
Storage of Stock Solution: Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Operational and Disposal Plans
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, from receipt to disposal.
Caption: Workflow for this compound handling.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste:
-
Collect all contaminated solid waste, including gloves, disposable lab coats, plasticware (e.g., pipette tips, tubes), and any absorbent materials used for cleaning spills, in a designated, clearly labeled hazardous waste container.
-
The container should be a durable, leak-proof bag or bin with a secure lid.
-
-
Liquid Waste:
-
Collect all contaminated liquid waste, including unused solutions, cell culture media, and buffers, in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container should be made of a material compatible with the solvents used (e.g., a glass or polyethylene bottle for DMSO-containing solutions).
-
Do not mix incompatible waste streams.
-
-
Sharps Waste:
-
Contaminated needles, syringes, and other sharps must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.
-
-
Final Disposal:
-
All hazardous waste containers must be sealed and disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
-
Signaling Pathway Inhibition by this compound
This compound is a potent inhibitor of both FMS-like tyrosine kinase 3 (FLT3) and Bruton's tyrosine kinase (BTK). These kinases are critical components of signaling pathways that drive the proliferation and survival of certain cancer cells.
Caption: this compound inhibits FLT3 and BTK pathways.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
